molecular formula C30H33N5O7S B2677890 Desmorpholinyl Quizartinib-PEG2-COOH

Desmorpholinyl Quizartinib-PEG2-COOH

カタログ番号: B2677890
分子量: 607.7 g/mol
InChIキー: BMRGZWDBDUKFLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Desmorpholinyl Quizartinib-PEG2-COOH is a useful research compound. Its molecular formula is C30H33N5O7S and its molecular weight is 607.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O7S/c1-30(2,3)25-17-26(34-42-25)33-28(38)31-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)43-29(35)32-22)41-15-14-40-13-12-39-11-10-27(36)37/h4-9,16-18H,10-15H2,1-3H3,(H,36,37)(H2,31,33,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRGZWDBDUKFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCOCCOCCC(=O)O)SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH: A Key Intermediate in FLT3 PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmorpholinyl Quizartinib-PEG2-COOH, a pivotal chemical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of FMS-like tyrosine kinase 3 (FLT3). This document details its chemical properties, its role in the synthesis of potent FLT3 degraders, and the broader context of its parent compound, Quizartinib. It is intended to serve as a resource for researchers in oncology, medicinal chemistry, and drug discovery, providing foundational knowledge for the design and synthesis of novel therapeutics targeting FLT3-mutated cancers, particularly Acute Myeloid Leukemia (AML).

Introduction: The Role of FLT3 in AML and the Emergence of PROTACs

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.

Quizartinib is a potent second-generation FLT3 inhibitor that has shown clinical efficacy. However, like many kinase inhibitors, its effectiveness can be limited by the development of resistance. The PROTAC technology offers an alternative therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This approach can overcome resistance mechanisms associated with traditional inhibitors and may offer a more sustained therapeutic effect.

This compound serves as a crucial building block for constructing FLT3-targeting PROTACs. It comprises the core Quizartinib structure, which acts as the FLT3-binding "warhead," attached to a polyethylene (B3416737) glycol (PEG)-based linker terminating in a carboxylic acid. This carboxylic acid group provides a convenient chemical handle for conjugation to an E3 ligase ligand.

Chemical Properties and Structure

This compound is a complex organic molecule designed for chemical synthesis applications. Its key structural features include the Quizartinib-derived moiety for FLT3 binding and a flexible PEG linker with a terminal carboxylic acid for further chemical modification.

PropertyValueSource
Chemical Formula C30H33N5O7SCommercial Suppliers
Molecular Weight 607.68 g/mol Commercial Suppliers
CAS Number 2292116-14-2Commercial Suppliers
Appearance Solid powderGeneral Knowledge
Solubility Soluble in organic solvents such as DMSO and DMFGeneral Knowledge
Storage Recommended storage at -20°C for long-term stabilityCommercial Suppliers

Role in PROTAC Synthesis and Mechanism of Action

This compound is a key intermediate in the synthesis of FLT3-targeting PROTACs, such as "PROTAC FLT-3 degrader 1" (also known by the catalog number HY-114323)[1]. The synthesis involves the coupling of the terminal carboxylic acid of this compound with an amine-functionalized E3 ligase ligand, most commonly a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.

The resulting PROTAC molecule functions by simultaneously binding to FLT3 and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the FLT3 protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple FLT3 molecules by a single PROTAC molecule.

The final PROTAC, synthesized from this compound, has demonstrated potent biological activity.

CompoundTargetIC50Cell LineReference
PROTAC FLT-3 degrader 1FLT3-ITD0.6 nMMV4-11 (AML)[1]

This potent activity highlights the effectiveness of converting a known inhibitor into a protein degrader.

Signaling Pathway of FLT3 and Inhibition by Quizartinib-based PROTACs

The following diagram illustrates the FLT3 signaling pathway and the mechanism of action of a Quizartinib-based PROTAC.

FLT3_PROTAC_Pathway FLT3 Signaling and PROTAC-mediated Degradation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (e.g., FLT3-ITD) FLT3_Ligand->FLT3_Receptor Activation (in WT) P_FLT3 Phosphorylated FLT3 FLT3_Receptor->P_FLT3 Constitutive Activation (in ITD) Proteasome Proteasome FLT3_Receptor->Proteasome Targeted for Degradation RAS_RAF RAS/RAF/MEK/ERK Pathway P_FLT3->RAS_RAF PI3K_AKT PI3K/AKT Pathway P_FLT3->PI3K_AKT STAT5 STAT5 Pathway P_FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation PROTAC Quizartinib-PROTAC PROTAC->FLT3_Receptor Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ub Ubiquitin E3_Ligase->Ub Transfers Ub->FLT3_Receptor Polyubiquitination Degradation FLT3 Degradation Proteasome->Degradation

Caption: FLT3 signaling pathway and PROTAC-mediated degradation.

Experimental Protocols

The subsequent use of this compound in the synthesis of a final PROTAC degrader is more clearly understood and generally follows a standard amide coupling procedure.

General Protocol for Amide Coupling of this compound with an Amine-Containing E3 Ligase Ligand

This protocol is a generalized procedure based on standard amide bond formation reactions commonly used in PROTAC synthesis.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand with a free amine)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-functionalized E3 ligase ligand (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or TLC, until the starting materials are consumed. This may take several hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by a suitable chromatographic method, such as flash column chromatography or preparative HPLC, to obtain the pure PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines the typical workflow from the intermediate to the final biological evaluation of the resulting PROTAC.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow Start Desmorpholinyl Quizartinib-PEG2-COOH Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->Coupling Purification Purification (HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Pure FLT3 PROTAC Characterization->Final_PROTAC In_Vitro_Assays In Vitro Evaluation Final_PROTAC->In_Vitro_Assays Degradation_Assay Western Blot for FLT3 Degradation In_Vitro_Assays->Degradation_Assay Proliferation_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) In_Vitro_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro_Assays->Apoptosis_Assay

Caption: General workflow for synthesizing and evaluating a FLT3 PROTAC.

Conclusion and Future Directions

This compound is a valuable chemical tool for the development of next-generation therapeutics for FLT3-driven cancers. Its structure allows for the straightforward synthesis of PROTACs that can effectively induce the degradation of the oncoprotein FLT3. The high potency of the resulting degraders underscores the potential of this strategy to overcome the limitations of traditional kinase inhibitors.

Future research in this area will likely focus on:

  • Optimization of the Linker: Investigating different linker lengths, compositions, and attachment points to improve the efficacy and pharmacokinetic properties of the resulting PROTACs.

  • Exploration of Different E3 Ligase Ligands: Utilizing ligands for other E3 ligases to potentially alter the degradation profile and overcome resistance to VHL- or CRBN-based PROTACs.

  • In Vivo Studies: Evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of these PROTACs in animal models of AML.

  • Combination Therapies: Exploring the synergistic effects of FLT3 degraders with other anti-leukemic agents.

The availability of well-defined intermediates like this compound will continue to be a cornerstone of these research and development efforts, paving the way for novel and effective treatments for patients with AML and other FLT3-dependent malignancies.

References

The Advent of Targeted Protein Degradation: A Technical Guide to Quizartinib-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. This technical guide delves into the mechanism of action of PROTACs built upon the scaffold of Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. We will explore the core mechanism of these heterobifunctional molecules, from the recruitment of E3 ubiquitin ligases to the induced degradation of the FLT3 oncoprotein, a key driver in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for the characterization of these degraders, and a summary of key quantitative data to aid in the design and evaluation of novel Quizartinib-based PROTACs.

Introduction: Beyond Inhibition to Degradation

Traditional pharmacology has largely focused on the development of small molecule inhibitors that block the function of pathogenic proteins. While this approach has yielded numerous successful therapies, it is often limited by the need for high drug concentrations to maintain target occupancy, the development of resistance through mutations in the drug-binding site, and the difficulty of targeting proteins that lack well-defined active sites.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery.[1] These heterobifunctional molecules do not inhibit the target protein's function but instead harness the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower doses.[2]

Quizartinib is a potent second-generation FLT3 inhibitor that has shown clinical efficacy in the treatment of FLT3-mutated AML.[5][6] By repurposing Quizartinib as the POI-binding ligand in a PROTAC, researchers aim to overcome the resistance mechanisms associated with FLT3 inhibitors and provide a more complete and sustained suppression of FLT3-driven oncogenic signaling.[7]

Core Mechanism of Action

The fundamental mechanism of a Quizartinib-based PROTAC involves the formation of a ternary complex between the FLT3 receptor, the PROTAC molecule, and an E3 ubiquitin ligase.[8] This induced proximity is the critical event that initiates the degradation cascade.

Ternary Complex Formation

The PROTAC acts as a molecular bridge, with one end binding to the kinase domain of FLT3 (via the Quizartinib moiety) and the other end recruiting an E3 ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][8] The stability and conformation of this ternary complex are crucial for efficient ubiquitination and are influenced by the cooperativity between the binding events of the PROTAC to FLT3 and the E3 ligase.[9]

Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FLT3.[8] The attachment of a polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged FLT3 protein.[4] The PROTAC molecule is then released and can participate in further cycles of degradation.[10]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC Quizartinib-PROTAC Ternary_Complex FLT3-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex FLT3 FLT3 (Target Protein) FLT3->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation FLT3 Degradation Proteasome->Degradation Degradation->PROTAC PROTAC Recycling

Quizartinib-PROTAC Mechanism of Action

FLT3 Signaling Pathway in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[11] In a significant portion of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[12] This aberrant activation drives leukemogenesis through the continuous stimulation of downstream signaling pathways, including:

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 promotes cell survival and proliferation.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell growth, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.

By inducing the degradation of FLT3, Quizartinib-based PROTACs aim to shut down these oncogenic signaling networks completely, rather than just inhibiting them.

FLT3_Signaling_Pathway cluster_1 FLT3 Signaling in AML cluster_downstream Downstream Signaling Pathways FLT3_ITD Mutated FLT3 (FLT3-ITD) STAT5 STAT5 FLT3_ITD->STAT5 RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K Quizartinib_PROTAC Quizartinib-PROTAC Degradation FLT3 Degradation Quizartinib_PROTAC->Degradation Leukemic_Cell_Effects Leukemic Cell Proliferation and Survival STAT5->Leukemic_Cell_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Leukemic_Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Leukemic_Cell_Effects

FLT3 Signaling Pathway and PROTAC Intervention

Quantitative Data Summary

The efficacy of Quizartinib-based PROTACs is evaluated using several key parameters, including their anti-proliferative activity (IC50), and their ability to induce target degradation (DC50 and Dmax).

CompoundCell LineMutation StatusIC50 (nM)DC50 (nM)Dmax (%)E3 Ligase RecruitedCitation
QuizartinibMV4-11FLT3-ITD0.4---[4]
QuizartinibMOLM-13FLT3-ITDNot Specified---[4]
QuizartinibMOLM-14FLT3-ITDNot Specified---[4]
Representative PROTAC Not SpecifiedNot Specified36 ± 3Not SpecifiedNot SpecifiedVHL[4]
Quizartinib Not SpecifiedNot Specified7.4 ± 0.3---[4]

Note: This table summarizes available data and will be expanded as more specific quantitative information on different Quizartinib-based PROTACs becomes publicly available.

Experimental Protocols

The following protocols are essential for the characterization of Quizartinib-based PROTACs.

Western Blot for FLT3 Degradation

This protocol is used to quantify the reduction in FLT3 protein levels following PROTAC treatment.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-14)

  • Quizartinib-based PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FLT3, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the Quizartinib-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against FLT3 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the FLT3 signal to the loading control (GAPDH or β-actin). Calculate the percentage of FLT3 degradation relative to the vehicle-treated control.

Western_Blot_Workflow cluster_2 Western Blot Workflow for PROTAC-induced Degradation A Cell Seeding and PROTAC Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Chemiluminescent Detection E->F G Data Analysis (DC50 and Dmax) F->G

Western Blot Workflow
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the physical interaction between FLT3, the PROTAC, and the E3 ligase.

Materials:

  • AML cell lines

  • Quizartinib-based PROTAC

  • DMSO (vehicle control)

  • MG132 (proteasome inhibitor)

  • Ice-cold PBS

  • Non-denaturing lysis buffer with protease inhibitors

  • Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an epitope tag

  • Control IgG antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Laemmli sample buffer

  • Western blot reagents (as described in 5.1)

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with 10 µM MG132 for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with non-denaturing lysis buffer.

  • Protein Quantification and Pre-clearing: Determine the protein concentration of the lysate. Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: To the pre-cleared lysate, add the anti-E3 ligase antibody and incubate overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.

  • Elution and Western Blot Analysis: Resuspend the beads in Laemmli sample buffer and boil to elute the proteins. Analyze the eluates by Western blotting, probing for FLT3 and the E3 ligase.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • AML cell lines

  • Quizartinib-based PROTAC

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Protocol: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Conclusion and Future Directions

Quizartinib-based PROTACs offer a promising new therapeutic strategy for the treatment of FLT3-mutated AML. By inducing the degradation of the FLT3 oncoprotein, these molecules have the potential to overcome the limitations of traditional inhibitors, leading to a more profound and durable clinical response. The experimental protocols and data presented in this guide provide a framework for the continued development and characterization of this exciting new class of targeted therapies. Future research will focus on optimizing the linker and E3 ligase ligand to enhance the potency and selectivity of these degraders, as well as exploring their efficacy in combination with other anti-leukemic agents.

References

The Role of Desmorpholinyl Quizartinib-PEG2-COOH in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Desmorpholinyl Quizartinib-PEG2-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document outlines the core principles of its application, detailed experimental protocols, and the underlying biological pathways.

Introduction to this compound

This compound is a heterobifunctional molecule that serves as a ligand-linker conjugate for the synthesis of PROTACs. It is composed of two key moieties:

  • A high-affinity ligand for FLT3: This component is derived from Quizartinib, a potent and selective FLT3 inhibitor. The desmorpholinyl modification provides a crucial attachment point for the linker.

  • A PEG2-COOH linker: This polyethylene (B3416737) glycol (PEG)-based linker possesses a terminal carboxylic acid group, enabling covalent conjugation to an E3 ligase-recruiting ligand. The PEG2 linker offers a balance of flexibility and hydrophilicity, which are critical for optimizing the efficacy of the resulting PROTAC.[1][2][3]

The primary application of this compound is in the construction of PROTACs designed to induce the degradation of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4]

Mechanism of Action: From Inhibition to Degradation

Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs synthesized from this compound are designed to eliminate the target protein entirely. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

The mechanism involves the formation of a ternary complex between the FLT3 protein, the PROTAC, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of FLT3, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple FLT3 molecules.

PROTAC_Mechanism POI FLT3 (Target Protein) Ternary FLT3-PROTAC-E3 Ternary Complex POI->Ternary binds PolyUb_POI Polyubiquitinated FLT3 PROTAC FLT3 PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub Ubiquitin E3->Ub transfers Ternary->POI Ternary->E3 induces Recycle PROTAC Recycled Ternary->Recycle releases Ub->PolyUb_POI tags Proteasome 26S Proteasome PolyUb_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation results in

Diagram 1: General Mechanism of PROTAC-mediated Protein Degradation.

Quantitative Data Summary

The following table summarizes the degradation performance of a representative FLT3 PROTAC synthesized using a quizartinib-derived ligand and a PEG linker, as described in the foundational study by Burslem et al. (2018).[4] This data is illustrative of the potential efficacy of PROTACs constructed with this compound.

ParameterValueCell LineDescriptionReference
DC50 < 10 nMMOLM-14The concentration of the PROTAC required to induce 50% degradation of the target protein after a 24-hour treatment.[4]
Dmax > 95%MOLM-14The maximum percentage of protein degradation achievable with the PROTAC.[4]
Cell Growth IC50 0.6 nMMOLM-14The concentration of the PROTAC that inhibits cell growth by 50%.[5][6][7][8]

Experimental Protocols

Western Blotting for FLT3 Degradation

This protocol is used to quantify the extent of FLT3 degradation in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Culture FLT3-mutant AML cell lines (e.g., MOLM-14, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates at a density of 1 x 106 cells/mL.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blot:

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize FLT3 band intensity to the loading control.

  • Plot the normalized FLT3 levels against the log of the PROTAC concentration to determine DC50 and Dmax.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (FLT3, GAPDH) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J Image Acquisition

Diagram 2: Experimental Workflow for Western Blotting.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to validate the PROTAC-induced formation of the FLT3-PROTAC-E3 ligase ternary complex.

1. Cell Treatment:

  • Treat AML cells with the FLT3 PROTAC at a concentration known to induce degradation for a short duration (e.g., 1-2 hours) to capture the ternary complex.

  • It is recommended to pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to stabilize the complex.

2. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) with protease inhibitors.

3. Immunoprecipitation:

  • Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) pre-coupled to protein A/G magnetic beads.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

4. Elution and Western Blot:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using antibodies against FLT3 and the E3 ligase to detect their co-precipitation.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, when activated by its ligand (FL) or through activating mutations (e.g., internal tandem duplication - ITD), dimerizes and autophosphorylates. This triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation. Constitutive activation of these pathways by FLT3-ITD mutations is a key driver of leukemogenesis in AML. By degrading the FLT3 protein, PROTACs effectively shut down all of these downstream oncogenic signals.

FLT3_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3 FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K JAK JAK/STAT Pathway FLT3->JAK Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival JAK->Proliferation Differentiation Differentiation JAK->Differentiation

Diagram 3: Simplified FLT3 Signaling Pathways.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective FLT3-degrading PROTACs. By enabling the synthesis of molecules that can effectively eliminate the FLT3 protein, it offers a promising therapeutic strategy for AML and other diseases driven by aberrant FLT3 signaling. The experimental protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation.

References

The FLT3 Target in Acute Myeloid Leukemia: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fms-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is a critical regulator of normal hematopoiesis, governing the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2] However, the discovery of activating mutations in the FLT3 gene in a significant subset of patients with Acute Myeloid Leukemia (AML) has positioned it as a key therapeutic target.[3][4] These mutations lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[5][6] This guide provides an in-depth technical overview of the FLT3 target, its role in AML pathogenesis, therapeutic strategies, and key experimental methodologies for its investigation.

The FLT3 Receptor and its Ligand

The FLT3 receptor is a transmembrane protein primarily expressed on hematopoietic stem and progenitor cells.[1] Its structure consists of an extracellular domain composed of five immunoglobulin-like loops, a transmembrane domain, a juxtamembrane (JM) domain, and an intracellular tyrosine kinase (TK) domain that is split by a kinase insert.[7]

The activation of wild-type FLT3 is initiated by the binding of its cognate ligand, FLT3 Ligand (FL). FL is a transmembrane protein that can be cleaved to produce a soluble, biologically active dimer.[8] Upon binding of FL, the FLT3 receptor dimerizes, leading to a conformational change that facilitates the autophosphorylation of tyrosine residues within the TK domain. This autophosphorylation activates the receptor, creating docking sites for downstream signaling molecules and initiating a cascade of intracellular events that regulate normal hematopoietic cell function.[2]

The Role of FLT3 in Normal Hematopoiesis

In the context of a healthy hematopoietic system, FLT3 signaling is tightly regulated and essential for the normal development of stem cells and the immune system.[3] The FLT3 ligand, expressed by bone marrow stromal cells, acts in synergy with other growth factors to stimulate the proliferation of stem cells, progenitor cells, dendritic cells, and natural killer cells.[3] This controlled signaling ensures the proper maintenance and differentiation of hematopoietic lineages.

FLT3 Mutations in Acute Myeloid Leukemia

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[3][9] These mutations render the FLT3 receptor constitutively active, leading to ligand-independent signaling and uncontrolled cell proliferation. There are two primary types of activating FLT3 mutations:

  • Internal Tandem Duplications (ITD): These are the most common type of FLT3 mutation, accounting for roughly 25% of all AML cases.[9] FLT3-ITD mutations are in-frame duplications of a segment of the JM domain. This disruption of the JM domain's autoinhibitory function leads to constitutive activation of the kinase.[2]

  • Tyrosine Kinase Domain (TKD) Mutations: These mutations, found in approximately 5-10% of AML patients, are typically point mutations or small deletions within the activation loop of the TKD, most commonly at the D835 residue.[5][10] These alterations stabilize the active conformation of the kinase domain, resulting in persistent signaling.

Prognostic Impact of FLT3 Mutations

The presence of an FLT3-ITD mutation is a well-established independent prognostic factor for poor outcomes in AML.[5][6] Patients with FLT3-ITD mutations have a higher relapse rate and shorter overall survival compared to those with wild-type FLT3.[5][6] The prognostic significance of FLT3-TKD mutations is less clear, with some studies suggesting a negative impact while others show no significant effect on prognosis.[11] The allelic ratio of the FLT3-ITD mutation can also influence prognosis, with a high mutant-to-wild-type ratio often associated with worse outcomes.[11]

Quantitative Data on FLT3 Mutations in AML

The following tables summarize key quantitative data related to FLT3 mutations in AML.

Parameter FLT3-ITD FLT3-TKD Reference(s)
Prevalence in AML ~25%~5-10%[5][9]
Commonly Affected Domain Juxtamembrane (JM)Tyrosine Kinase (TKD)[2][10]
Prognostic Impact PoorUncertain[5][6][11]
Prognostic Outcome FLT3-ITD Positive FLT3 Wild-Type Reference(s)
Relapse Rate HigherLower[5][6]
Overall Survival ShorterLonger[5][6]

FLT3 Signaling Pathways

Normal FLT3 Signaling

Upon ligand binding and receptor dimerization, wild-type FLT3 activates several key downstream signaling pathways that are crucial for normal hematopoietic function. These include:

  • RAS/MAPK Pathway: This pathway is involved in cell proliferation and differentiation.

  • PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[12]

  • STAT5 Pathway: This pathway is critical for cytokine-mediated cell proliferation and survival.[13]

Normal_FLT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding & Dimerization P1 P FLT3_Receptor->P1 Autophosphorylation P2 P FLT3_Receptor->P2 P3 P FLT3_Receptor->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K STAT5 STAT5 P3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival

Aberrant FLT3 Signaling in AML

In AML, FLT3-ITD and FLT3-TKD mutations lead to constitutive activation of the receptor, resulting in the continuous and uncontrolled activation of the same downstream pathways.[2][4] This aberrant signaling promotes the relentless proliferation of leukemic blasts and their resistance to apoptosis, contributing to the aggressive nature of the disease.[14][15]

Aberrant_FLT3_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mutant_FLT3 Mutant FLT3 (ITD or TKD) P1 P Mutant_FLT3->P1 Constitutive Autophosphorylation P2 P Mutant_FLT3->P2 P3 P Mutant_FLT3->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K STAT5 STAT5 P3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Uncontrolled_Proliferation Uncontrolled Proliferation ERK->Uncontrolled_Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition STAT5->Uncontrolled_Proliferation STAT5->Apoptosis_Inhibition

Therapeutic Targeting of FLT3

The critical role of mutated FLT3 in driving leukemogenesis has made it an attractive target for therapeutic intervention. Several FLT3 inhibitors have been developed and are classified into two generations based on their specificity and potency.

Generation Inhibitors Type Target(s) Reference(s)
First-Generation Midostaurin, SorafenibMulti-kinaseFLT3, c-KIT, PDGFR, etc.[16][17]
Second-Generation Gilteritinib, Quizartinib, CrenolanibSelective FLT3FLT3-ITD, FLT3-TKD[16][17]

Type I vs. Type II Inhibitors: FLT3 inhibitors are also classified based on their binding mode. Type I inhibitors bind to the active conformation of the kinase and are generally effective against both ITD and TKD mutations.[9] Type II inhibitors bind to the inactive conformation and are typically active against ITD mutations but not TKD mutations.[9]

Mechanisms of Resistance to FLT3 Inhibitors

Despite the initial efficacy of FLT3 inhibitors, the development of resistance is a significant clinical challenge. Mechanisms of resistance can be broadly categorized as:

  • On-Target Resistance: This involves the acquisition of secondary mutations in the FLT3 gene, most commonly in the TKD, that interfere with drug binding.[18][19] The "gatekeeper" mutation F691L, for example, can confer resistance to multiple FLT3 inhibitors.[8]

  • Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[8][20] Mutations in genes such as NRAS can activate downstream pathways like the MAPK pathway, rendering the cells independent of FLT3 for their survival and proliferation.[8]

Experimental Protocols and Workflows

Experimental Workflow for FLT3 Inhibitor Discovery and Validation

The discovery and validation of novel FLT3 inhibitors typically follow a structured workflow.

FLT3_Inhibitor_Workflow Start Start Virtual_Screening Virtual Screening & Compound Library Screening Start->Virtual_Screening In_Vitro_Kinase_Assay In Vitro FLT3 Kinase Assay Virtual_Screening->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) In_Vitro_Kinase_Assay->Cell_Viability_Assay Phosphorylation_Assay Cellular FLT3 Phosphorylation Assay (Western Blot or ELISA) Cell_Viability_Assay->Phosphorylation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Phosphorylation_Assay->Apoptosis_Assay In_Vivo_Studies In Vivo Animal Models (Xenograft Models) Apoptosis_Assay->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials End End Clinical_Trials->End

Key Experimental Methodologies

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[21][22]

Protocol:

  • Seed FLT3-mutated AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the FLT3 inhibitor for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the inhibitor concentration.

Principle: This assay is used to determine the phosphorylation status of the FLT3 receptor and its downstream signaling proteins, thereby confirming the inhibitory activity of a compound.

Protocol:

  • Culture FLT3-mutated AML cells (e.g., MV4-11) and treat with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Principle: This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Treat FLT3-mutated AML cells with the FLT3 inhibitor for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Conclusion

The FMS-like tyrosine kinase 3 is a well-validated and critical therapeutic target in a significant proportion of AML patients. The presence of activating FLT3 mutations drives leukemogenesis and is associated with poor clinical outcomes. While the development of FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML, the emergence of resistance remains a major hurdle. A thorough understanding of the FLT3 signaling pathway, the mechanisms of inhibitor action, and the molecular basis of resistance is paramount for the development of more effective and durable therapeutic strategies. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this important therapeutic target and the development of next-generation inhibitors to improve the prognosis for patients with FLT3-mutated AML.

References

Function of a PEG2 linker in PROTAC design and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of a PEG2 Linker in PROTAC Design and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] Far from being a simple spacer, the linker is a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[4][5]

This technical guide focuses specifically on the function of a short, two-unit PEG linker (PEG2) in PROTAC design. We will explore its impact on the molecule's properties, the formation of the crucial ternary complex, and overall degradation efficiency, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Functions of the PEG2 Linker

The choice of a PEG2 linker imparts specific characteristics to the PROTAC molecule, influencing its biological activity through several mechanisms.

Modulation of Physicochemical Properties

One of the primary challenges in PROTAC development is managing their high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability.[6] The incorporation of a PEG2 linker helps to mitigate these issues.

  • Solubility: The two ethylene (B1197577) glycol units in a PEG2 linker are hydrophilic and contain ether oxygens that can act as hydrogen bond acceptors.[1] This increases the PROTAC's affinity for aqueous environments, thereby enhancing its water solubility.[7][8] Improved solubility is crucial for reliable in vitro assays, formulation, and can contribute to better oral absorption.[5][9]

  • Lipophilicity and Permeability: The PEG2 linker provides a balance between hydrophilicity and the overall lipophilicity required for cell membrane traversal. While longer PEG chains can significantly increase the topological polar surface area (TPSA) and potentially hinder passive diffusion, a short PEG2 linker adds moderate polarity.[] Furthermore, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations that can shield polar surfaces, creating a more compact structure that is more amenable to crossing the cell membrane.[1]

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[11] The linker's length, flexibility, and attachment points are paramount to this process.[7]

  • Length and Flexibility: A PEG2 linker offers a defined length and significant conformational flexibility.[3] This flexibility allows the two ligands to orient themselves effectively to bind their respective proteins simultaneously. The linker must be long enough to span the distance between the binding sites on the POI and the E3 ligase without causing steric hindrance, yet short enough to foster stabilizing protein-protein interactions within the ternary complex.[4][12] An optimal linker length is crucial, as linkers that are too short can prevent complex formation, while those that are too long can lead to reduced efficacy due to increased flexibility and non-productive binding.[4][]

  • Cooperativity: An appropriately chosen linker, such as PEG2 in certain systems, can facilitate positive cooperativity, where the formation of the ternary complex is energetically more favorable than the formation of the two binary complexes (PROTAC-POI and PROTAC-E3 ligase). This enhanced stability directly correlates with more efficient ubiquitination and subsequent degradation of the target protein.[3]

Quantitative Data on Linker Impact

The optimization of a PROTAC's linker is an empirical process. The following tables summarize representative data illustrating how linker composition and length can influence key molecular properties and degradation efficacy.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

PROTAC VariantLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)H-Bond AcceptorsH-Bond Donors
PROTAC-1Alkyl C8785.04.2160.1104
PROTAC-2PEG2 831.93.5174.5124
PROTAC-3PEG4919.02.8193.0144
PROTAC-4PEG81095.21.4230.0184

Data is illustrative, compiled from general trends reported in the literature to demonstrate the impact of increasing PEG units.[1]

Table 2: Impact of PEG Linker Length on Target Protein Degradation

Target ProteinPROTAC LinkerDC₅₀ (nM)Dₘₐₓ (%)Reference System
Estrogen Receptor α (ERα)12-atom>1000<20Cyrus et al.[12]
Estrogen Receptor α (ERα)16-atom (PEG-like) 5>95Cyrus et al.[12]
BRD40 PEG units<500~70F. N. Barrass et al.
BRD41-2 PEG units >5000<20F. N. Barrass et al.[13]
BRD44-5 PEG units<500~80F. N. Barrass et al.[13]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. This data highlights that the optimal linker length is highly system-dependent.[12][13]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG2 Linker) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo / Preclinical Design PROTAC Design (Select POI Ligand, E3 Ligand, Linker) Synth Chemical Synthesis of PROTAC Library Design->Synth Binding Binary & Ternary Complex Binding Assays (SPR, FRET) Synth->Binding Degradation Western Blot for Target Degradation (DC50, Dmax) Binding->Degradation Permeability Cell Permeability Assay (e.g., Caco-2) Degradation->Permeability Viability Cell Viability Assay (e.g., MTT) Permeability->Viability PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability->PK Optim Data Analysis & SAR Optimization Viability->Optim Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Optim->Design Iterative Redesign

A typical workflow for the design and evaluation of PROTACs.

Linker_Logic cluster_props Linker Properties cluster_impact Functional Impact cluster_outcome Therapeutic Outcome Length Length Ternary Ternary Complex Formation & Stability Length->Ternary Flex Flexibility Flex->Ternary Sol Solubility (Hydrophilicity) PhysChem Physicochemical Properties (Solubility, TPSA) Sol->PhysChem PKPD Pharmacokinetics & Cell Permeability Sol->PKPD Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy PhysChem->PKPD PKPD->Efficacy

Relationship between linker properties and PROTAC function.

Detailed Experimental Protocols

Reproducible experimental protocols are essential for the rigorous evaluation of PROTACs. The following are methodologies for key assays.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., HOOC-PEG2-NH2).

  • Materials: POI ligand with a carboxylic acid, E3 ligase ligand with a primary amine (or vice versa), HOOC-PEG2-NH2 linker, DMF (N,N-Dimethylformamide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), Preparative HPLC, LC-MS, NMR.

  • Procedure:

    • First Coupling Reaction: Dissolve the POI ligand (1 eq.) and coupling reagents HATU (1.1 eq.) and DIPEA (2 eq.) in anhydrous DMF. Stir for 10 minutes. Add the bifunctional HOOC-PEG2-NH2 linker (1.2 eq.).

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and purify the POI-linker intermediate by preparative HPLC.

    • Second Coupling Reaction: Dissolve the purified POI-linker intermediate (1 eq.) and the E3 ligase ligand (1.1 eq.) in anhydrous DMF. Add HATU (1.1 eq.) and DIPEA (2 eq.).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purification and Characterization: Purify the final PROTAC product by preparative HPLC. Confirm the identity, purity (>95%), and structure of the final compound using LC-MS, HRMS, and NMR.[1]

Western Blot for Target Protein Degradation

This is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[14]

  • Materials: Cell line of interest, PROTAC stock solution, DMSO, 6-well plates, ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE equipment, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibody for POI, primary antibody for loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate (ECL), imaging system.

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[15]

    • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the well with RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[15]

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[14]

    • SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[14]

    • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detection & Analysis: Add ECL substrate and capture the chemiluminescent signal. Re-probe the membrane for a loading control. Quantify band intensities using image analysis software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[14]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[1]

  • Materials: Recombinant tagged POI (e.g., His-tag), recombinant tagged E3 ligase complex (e.g., GST-tag), fluorescently-labeled antibodies against the tags (e.g., Tb-anti-His and FITC-anti-GST), PROTAC compound, assay buffer, microplate reader capable of TR-FRET.

  • Procedure:

    • Assay Setup: In a suitable microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

    • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is generated when the donor (Terbium) and acceptor (FITC) are brought into close proximity by the formation of the ternary complex.

    • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC₅₀).[1]

Conclusion and Future Perspectives

The PEG2 linker, while one of the simplest and shortest in the PEG series, is a powerful and versatile tool in PROTAC design. It provides a crucial balance of hydrophilicity to improve solubility, flexibility to enable ternary complex formation, and a compact size that can be advantageous for cell permeability.[8][9] The empirical data consistently shows that there is no universal "best" linker; the optimal choice is exquisitely dependent on the specific POI and E3 ligase pair.[12] Therefore, a systematic approach that includes the synthesis and evaluation of PROTACs with short linkers like PEG2 is essential for any rational design campaign. As computational and structural biology methods for predicting ternary complex structures advance, the ability to rationally select the ideal linker, including the precise length and composition like that of a PEG2 linker, will continue to improve, accelerating the development of this transformative therapeutic modality.[1][13]

References

A Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH for PROTAC Development Against Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the utilization of Desmorpholinyl Quizartinib-PEG2-COOH in the development of Proteolysis Targeting Chimeras (PROTACs) for the treatment of Acute Myeloid Leukemia (AML). FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), are prevalent in AML and are associated with a poor prognosis. Quizartinib is a potent second-generation FLT3 inhibitor. By modifying Quizartinib into a PROTAC using this compound, it is possible to induce the targeted degradation of the FLT3 protein, offering a promising therapeutic strategy to overcome resistance and enhance efficacy. This document details the underlying biology, mechanism of action, experimental protocols, and available data for FLT3-targeting PROTACs derived from this advanced intermediate.

Introduction: The Rationale for FLT3 Degradation in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 receptor tyrosine kinase are found in approximately 30% of AML cases, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] While FLT3 inhibitors like Quizartinib have shown clinical activity, their efficacy can be limited by the development of resistance.[3]

PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[4] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]

This compound is a key building block for the synthesis of FLT3-targeting PROTACs. It incorporates the high-affinity Quizartinib scaffold for binding to FLT3 and a PEG2 linker with a terminal carboxylic acid, ready for conjugation to an E3 ligase ligand.[6][7][8]

Mechanism of Action: From Inhibition to Degradation

The conversion of an inhibitor like Quizartinib into a PROTAC fundamentally changes its mechanism of action from occupancy-driven inhibition to event-driven degradation.

cluster_0 PROTAC-mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (FLT3-PROTAC-E3) PROTAC->Ternary_Complex FLT3 FLT3 FLT3->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_FLT3 Ub-FLT3 Ubiquitination->Ub_FLT3 Proteasome Proteasome Ub_FLT3->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Constitutively active FLT3-ITD drives downstream signaling pathways, promoting leukemic cell proliferation and survival. Quizartinib inhibits FLT3 signaling, while a PROTAC degrader leads to the complete elimination of the FLT3 protein.[1]

FLT3_Signaling_Pathway cluster_0 FLT3 Signaling in AML cluster_1 Downstream Pathways cluster_2 Cellular Outcomes FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Constitutively active FLT3-ITD drives downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of several FLT3 PROTAC degraders in AML cell lines harboring FLT3 mutations.

Table 1: Degradation Potency of FLT3 PROTACs in AML Cell Lines

PROTAC DegraderCell LineDC50 (nM)Dmax (%)E3 Ligase Ligand
PROTAC FLT-3 degrader 1MV4-11Not Reported>90VHL
PROTAC FLT-3 degrader 4 (A20)MV4-117.4Not ReportedCRBN
PROTAC FLT-3 degrader 4 (A20)MOLM-1320.1Not ReportedCRBN
Compound 35MV4-11Dose-dependentNot ReportedCRBN

DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of FLT3 PROTACs in AML Cell Lines

PROTAC DegraderCell LineIC50 (nM)
PROTAC FLT-3 degrader 1MV4-110.6
PROTAC FLT-3 degrader 4 (A20)MV4-1139.9
PROTAC FLT-3 degrader 4 (A20)MOLM-13169.9
QuizartinibMV4-11~1-2

IC50: Concentration required to inhibit 50% of cell proliferation.

Experimental Protocols

A systematic workflow is essential for the evaluation of a novel FLT3 degrader, from initial screening to in vivo efficacy assessment.

cluster_0 Experimental Workflow A PROTAC Synthesis B Western Blot for FLT3 Degradation A->B C Cell Viability Assay (e.g., MTT) B->C D In Vivo Xenograft Model C->D E Data Analysis and Lead Optimization D->E

A representative experimental workflow for the evaluation of a novel FLT3 degrader.
PROTAC Synthesis from this compound

This protocol describes a general procedure for the synthesis of a Quizartinib-based PROTAC by coupling this compound with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., aminopomalidomide)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Standard glassware for organic synthesis

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the peptide coupling reagent (1.1 equivalents) and the organic base (2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the amine-functionalized E3 ligase ligand (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Western Blot for FLT3 Protein Degradation

This protocol is to assess the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.[9]

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • FLT3 PROTAC

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FLT3, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection system

Procedure:

  • Cell Treatment: Plate AML cells at a density of 0.5-1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of the FLT3 PROTAC or vehicle control (DMSO) for the desired time points.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using an ECL detection system. Use a housekeeping protein as a loading control.

Cellular Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7]

Materials:

  • AML cell lines

  • 96-well plates

  • FLT3 PROTAC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat cells with serial dilutions of the FLT3 PROTAC for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vivo AML Xenograft Model

This protocol is to evaluate the in vivo efficacy of the FLT3 PROTAC in a mouse xenograft model.[6]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • AML cell line (e.g., MV4-11)

  • FLT3 PROTAC formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the FLT3 PROTAC or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for FLT3 levels).

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting point for the development of potent and selective FLT3-degrading PROTACs. The conversion of a highly potent inhibitor into a degrader offers the potential for a more profound and durable therapeutic effect, the ability to overcome resistance mechanisms, and a catalytic mode of action. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and preclinical evaluation of these next-generation AML therapeutics. Further optimization of the linker and E3 ligase ligand components will continue to advance the development of clinically successful FLT3 degraders for AML.

References

Physicochemical characteristics of Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Characteristics of Desmorpholinyl Quizartinib-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical compound designed for applications in targeted protein degradation. It incorporates a derivative of Quizartinib (B1680412), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is linked to a short polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. This structure makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the desmorpholinyl quizartinib moiety serves as the ligand for the FLT3 protein[1].

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its solubility, permeability, and binding affinity. While extensive experimental data for this specific molecule is not publicly available, a combination of information from suppliers and theoretical estimations based on its structure provides a useful profile.

Data Summary

All available and estimated quantitative data for this compound are summarized in the table below.

PropertyValueSource/Method
CAS Number 2292116-14-2Chemical Supplier
Molecular Formula C₃₀H₃₃N₅O₇SChemical Supplier
Molecular Weight 607.68 g/mol Chemical Supplier
pKa ~4.5 (Carboxylic Acid), ~2-3 (Aromatic Amine)Estimated
logP (calculated) 2.5 - 3.5Estimated
Solubility in DMSO ≥ 100 mg/mLChemical Supplier
Aqueous Solubility Low (pH-dependent)Predicted
Melting Point Not DeterminedN/A
Boiling Point Not DeterminedN/A
Density Not DeterminedN/A
Storage (Powder) -20°C (3 years), 4°C (2 years)Chemical Supplier
Storage (in Solvent) -80°C (6 months), -20°C (1 month)Chemical Supplier[1]
Discussion of Properties
  • pKa (Estimated): The molecule possesses two primary ionizable groups: a carboxylic acid and a weakly basic aromatic amine/thiazole system. The carboxylic acid is expected to have a pKa in the typical range of 4 to 5. The nitrogen atoms in the heterocyclic core are weakly basic, with an estimated pKa for their conjugate acids likely in the range of 2 to 3. These values are crucial for understanding the molecule's charge state and solubility at different physiological pH levels.

  • logP (Estimated): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The core structure of desmorpholinyl quizartinib is relatively lipophilic. However, the presence of the hydrophilic PEG2-COOH linker will decrease the overall logP compared to the parent quizartinib molecule. The estimated logP suggests a moderate lipophilicity, which is often a desirable characteristic for PROTAC components to balance membrane permeability and aqueous solubility.

  • Solubility: The compound is reported to be highly soluble in organic solvents like DMSO. Its aqueous solubility is predicted to be low and highly dependent on pH. At pH values above the pKa of the carboxylic acid (e.g., physiological pH of 7.4), the molecule will be deprotonated to form a carboxylate, which should increase its aqueous solubility.

  • Stability and Storage: As a powder, the compound is stable for extended periods when stored at low temperatures. In solution, storage at -80°C is recommended to prevent degradation, and repeated freeze-thaw cycles should be avoided[1].

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe methodologies for key experiments.

Proposed Synthesis Workflow

The synthesis of this compound likely involves the coupling of a desmorpholinyl quizartinib precursor bearing a reactive functional group (e.g., an amine) with a protected PEG2-COOH linker, followed by deprotection.

G cluster_0 Synthesis of Desmorpholinyl Quizartinib Precursor cluster_1 Linker Preparation cluster_2 Coupling and Deprotection start Starting Materials step1 Multi-step synthesis to form Desmorpholinyl Quizartinib-NH2 start->step1 step2 Amide Coupling (e.g., HATU, DIPEA in DMF) step1->step2 linker_start Commercially available Boc-NH-PEG2-COOH linker_start->step2 step3 Boc Deprotection (e.g., TFA in DCM) step2->step3 Intermediate Product step4 Purification (e.g., Preparative HPLC) step3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Synthesis of Precursor: Synthesize or procure a desmorpholinyl derivative of quizartinib with a reactive amine handle.

  • Amide Coupling: Dissolve the amine precursor and a protected linker, such as Boc-NH-PEG2-COOH, in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Deprotection: After purification of the coupled product, dissolve it in a solvent like dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Final Purification: Purify the final product using preparative reverse-phase HPLC to yield this compound of high purity.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH.

G start Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) step1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours start->step1 step2 Allow solution to settle step1->step2 step3 Filter or centrifuge to remove undissolved solid step2->step3 step4 Prepare serial dilutions of the clear supernatant step3->step4 step5 Quantify concentration (UV-Vis or HPLC) step4->step5 end Determine Solubility (µg/mL or µM) step5->end

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: After incubation, allow the suspension to stand, then separate the undissolved solid from the solution by centrifugation or filtration through a 0.22 µm filter.

  • Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the clear filtrate/supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound.[3][4]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Kinetic Solubility Determination (Nephelometry)

This high-throughput method measures the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution, mimicking conditions in many biological assays.[5]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should typically be ≤1%).

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate that has formed.[6][7]

  • Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a control without the compound.

Relevant Signaling Pathway: FLT3 Inhibition

This compound is designed to target the FLT3 receptor tyrosine kinase. The quizartinib moiety acts as an inhibitor of this pathway, which is often constitutively activated in certain types of leukemia.[8][9][10]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane receptor FLT3 Receptor dimer Dimerization & Autophosphorylation receptor->dimer Activates ligand FLT3 Ligand (FL) ligand->receptor Binds inhibitor Quizartinib Moiety inhibitor->dimer Inhibits pathway_node pathway_node outcome_node outcome_node ras_path RAS/MAPK Pathway dimer->ras_path pi3k_path PI3K/AKT Pathway dimer->pi3k_path stat5_path JAK/STAT5 Pathway dimer->stat5_path proliferation Cell Proliferation & Survival ras_path->proliferation apoptosis Inhibition of Apoptosis ras_path->apoptosis pi3k_path->proliferation pi3k_path->apoptosis stat5_path->proliferation stat5_path->apoptosis

Caption: The FLT3 signaling pathway and the point of inhibition by the Quizartinib moiety.

Upon binding of its ligand, FLT3 dimerizes and becomes activated through autophosphorylation. This triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately promote cell proliferation and survival.[8][9] The quizartinib component of this compound binds to the ATP-binding pocket of FLT3, preventing its phosphorylation and thereby inhibiting these downstream signals.

Conclusion

This compound is a key intermediate for the development of targeted therapies, particularly PROTACs aimed at degrading the FLT3 kinase. This guide provides a summary of its essential physicochemical properties, blending available data with scientifically grounded estimations. The detailed experimental protocols offer a framework for researchers to perform their own characterizations. Understanding these properties is fundamental for the successful design and application of this molecule in drug discovery and development.

References

Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel FLT3 Ligands for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its mutation is a primary driver in a significant portion of acute myeloid leukemia (AML) cases, correlating with poor prognosis.[1][2] While small-molecule FLT3 inhibitors have been developed, their efficacy is often hampered by acquired resistance.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a paradigm-shifting therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting them.[5][6] This technical guide provides an in-depth overview of the discovery, design, synthesis, and characterization of novel FLT3-targeting PROTACs, serving as a comprehensive resource for professionals in drug development.

The FLT3 Target and PROTAC Technology

FLT3 Signaling in Hematopoiesis and AML

FLT3 is a member of the class III receptor tyrosine kinase family, essential for the normal development of hematopoietic stem and progenitor cells.[7][8] Upon binding its ligand (FLT3L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[9][10]

In approximately 30% of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[1][7] This ligand-independent activation drives uncontrolled proliferation and survival of leukemic cells, making mutant FLT3 a prime therapeutic target.[2][11]

FLT3_Signaling_Pathway FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds Dimerization Dimerization & Autophosphorylation FLT3R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Ternary Complex Formation PROTAC PROTAC FLT3 FLT3 Protein (POI) PROTAC->FLT3 Binds E3 E3 Ligase (e.g., CRBN/VHL) PROTAC->E3 Recruits Ub_FLT3 Polyubiquitinated FLT3 E3->Ub_FLT3 Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_FLT3->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start_FLT3 FLT3 Inhibitor (e.g., Dovitinib) Step1_FLT3 Step 1a: Functionalization Start_FLT3->Step1_FLT3 Start_E3 E3 Ligase Ligand (e.g., Pomalidomide) Step1_E3 Step 1b: Linker Attachment Start_E3->Step1_E3 Intermediate_FLT3 Modified FLT3 Inhibitor with Reactive Group Step1_FLT3->Intermediate_FLT3 Intermediate_E3 E3 Ligand-Linker Conjugate Step1_E3->Intermediate_E3 Step2 Step 2: Coupling Reaction Intermediate_FLT3->Step2 Intermediate_E3->Step2 Final_PROTAC Final FLT3-PROTAC Molecule Step2->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification PROTAC_Validation_Workflow Experimental Workflow for PROTAC Validation Start Synthesized FLT3 PROTAC Assay1 Biochemical Assay: In Vitro Kinase Inhibition Start->Assay1 Assay2 Cell-Based Assay: Degradation (Western Blot) Start->Assay2 Assay3 Cell-Based Assay: Anti-Proliferation (Viability) Start->Assay3 Data Data Analysis: Calculate IC50, DC50, Dmax Assay1->Data Assay4 Mechanism of Action: E3 Ligase Dependence Assay2->Assay4 Assay2->Data Assay3->Data Assay4->Data Conclusion Lead Candidate Selection Data->Conclusion

References

A Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmorpholinyl Quizartinib-PEG2-COOH (CAS Number: 2292116-14-2), a critical chemical entity in the development of advanced cancer therapeutics. This molecule serves as a pivotal precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are a significant driver in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention. This document details the underlying biology of FLT3, the mechanism of its inhibitor Quizartinib (B1680412), the principles of PROTAC-mediated protein degradation, and the role of this compound in this innovative therapeutic modality. Detailed experimental protocols for the synthesis and evaluation of FLT3-targeting PROTACs are provided, alongside a compilation of relevant quantitative data and visual diagrams of key biological and experimental workflows.

Introduction: The Role of FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[3][4][5] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor.[1][3] This makes FLT3 a highly attractive target for the development of targeted cancer therapies.

Quizartinib: A Potent FLT3 Inhibitor

Quizartinib is a highly potent and selective second-generation FLT3 inhibitor.[6] It functions by binding to the ATP-binding pocket of the FLT3 receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for the survival and proliferation of leukemic cells.[7] These pathways include the STAT5, MAPK, and PI3K/AKT signaling cascades.[4][7][8] While effective, the development of resistance to kinase inhibitors remains a clinical challenge, prompting the exploration of alternative therapeutic strategies such as targeted protein degradation.

PROTACs: A New Frontier in Targeted Therapy

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from the cell.[9][10] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, an FLT3 inhibitor), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][9] By bringing the target protein into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][7] This event-driven mechanism offers the potential for a more sustained and profound therapeutic effect compared to traditional occupancy-based inhibitors.[7]

This compound: A LYNKER for FLT3 Degradation

This compound is a specifically designed chemical intermediate that incorporates a derivative of the FLT3 inhibitor Quizartinib and a polyethylene (B3416737) glycol (PEG)-based linker with a terminal carboxylic acid.[11][12][13][14] This structure makes it an ideal building block for the synthesis of FLT3-targeting PROTACs. The desmorpholinyl quizartinib moiety serves as the warhead that binds to the FLT3 protein, while the PEG linker provides the necessary spacing and flexibility to engage an E3 ligase ligand, which can be coupled to the carboxylic acid terminus. It is notably used in the synthesis of PROTAC FLT-3 degrader 1, which demonstrates an impressive IC50 of 0.6 nM.[11][12][13][14]

Chemical Properties
PropertyValue
CAS Number 2292116-14-2
Molecular Formula C30H33N5O7S
Molecular Weight 607.68 g/mol

Quantitative Data Summary

The following tables summarize key quantitative data for Quizartinib and related PROTACs, providing a comparative perspective on their biological activity.

Table 1: In Vitro Anti-proliferative and Degradation Activity
CompoundCell LineMutation StatusIC50 (nM)DC50 (nM)Citation
QuizartinibMV4-11FLT3-ITD0.4-[7]
PROTAC FLT-3 degrader 1-FLT3-ITD0.6-[11][12][13]
PROTAC FLT-3 degrader 3MV4-11FLT37.55-[2]
Compound 35 (PROTAC)MV4-11FLT3-ITD-Dose-dependent degradation[15]

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration.

Table 2: Pharmacokinetic Parameters of Quizartinib
ParameterPopulationValueCitation
AbsorptionNewly diagnosed AML patientsSequential zero- and first-order[16]
EliminationNewly diagnosed AML patientsFirst-order[16]
Effect of strong CYP3A inhibitorsNewly diagnosed AML patients1.8-fold increase in AUCss[16]

AUCss: Area under the curve at steady state.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of FLT3-targeting PROTACs utilizing a precursor such as this compound.

General Protocol for PROTAC Synthesis

This protocol outlines a representative synthetic route for coupling this compound with an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon recruitment).

Materials:

  • This compound

  • E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the coupling agents (HATU and HOBt) to the solution and stir for 10 minutes at room temperature.

  • Add the E3 ligase ligand and DIPEA to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.

  • Characterize the final product by NMR, mass spectrometry, and HPLC.

Western Blotting for FLT3 Degradation

This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of FLT3 protein in a cellular context.

Materials:

  • FLT3-mutant AML cell line (e.g., MV4-11, MOLM-13)

  • Synthesized FLT3 PROTAC

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed the AML cells in 6-well plates and treat with various concentrations of the FLT3 PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the FLT3 protein levels to the loading control to determine the extent of degradation.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the PROTAC on the metabolic activity and proliferation of AML cells.

Materials:

  • AML cell line (e.g., MV4-11, MOLM-14)

  • Synthesized FLT3 PROTAC

  • 96-well plates

  • MTT labeling reagent

  • Solubilization solution

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the FLT3 PROTAC for 72 hours.

  • MTT Addition: Add MTT labeling reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start Desmorpholinyl Quizartinib-PEG2-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Coupling Purification Purification (Column Chromatography) Coupling->Purification PROTAC FLT3 PROTAC Purification->PROTAC Experimental_Workflow Experimental Workflow for PROTAC Evaluation PROTAC Synthesized FLT3 PROTAC Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture AML Cell Culture (e.g., MV4-11) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Degradation Western Blot for FLT3 Degradation Treatment->Degradation In_Vivo In Vivo Xenograft Model (Optional) Degradation->In_Vivo

References

Methodological & Application

How to synthesize an FLT3 PROTAC using Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Evaluation of an FLT3 PROTAC Degrader

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the regulation of normal hematopoiesis.[1] Mutations in the FLT3 gene, especially internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to uncontrolled cell proliferation and survival.[1][2] While small-molecule FLT3 inhibitors like Quizartinib have been developed, their clinical efficacy can be hampered by resistance.

Proteolysis-targeting chimera (PROTAC) technology presents a novel therapeutic strategy that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein rather than merely inhibiting it.[3] A PROTAC is a heterobifunctional molecule comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] This document provides a detailed protocol for the synthesis of a potent FLT3 PROTAC using Desmorpholinyl Quizartinib-PEG2-COOH as the FLT3-binding warhead and linker component.

Principle of the Method

The synthesis involves a standard amide coupling reaction. The carboxylic acid moiety of this compound is activated and subsequently reacted with an amine-functionalized E3 ligase ligand, typically a derivative of pomalidomide (B1683931) or lenalidomide (B1683929) to recruit the Cereblon (CRBN) E3 ligase. This forms the final tripartite PROTAC molecule capable of inducing the degradation of the FLT3 protein.

FLT3 Signaling and PROTAC Mechanism

The FLT3 signaling pathway is crucial for hematopoietic cell proliferation and survival. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[5][6][7] In FLT3-ITD AML, the receptor is constitutively active, driving oncogenesis.[1]

An FLT3 PROTAC works by forming a ternary complex between the FLT3 protein and an E3 ligase (e.g., CRBN).[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to FLT3. The polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome, effectively removing the oncogenic driver from the cell.[3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds FLT3_dimer FLT3 Dimer (Activated) FLT3->FLT3_dimer Dimerization & Autophosphorylation RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K JAK JAK FLT3_dimer->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

Caption: The FLT3 signaling pathway, activated by ligand binding.

PROTAC_MoA FLT3 FLT3 Protein PROTAC FLT3 PROTAC FLT3->PROTAC Binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Recruits Ub Ubiquitin PolyUb Poly-Ubiquitinated FLT3 Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for an FLT3 PROTAC.

Protocols

Part 1: Synthesis of FLT3 PROTAC

This protocol describes the coupling of this compound with 4-aminomethyl Pomalidomide.

Materials and Reagents:

  • This compound (CAS: 2292116-14-2)[8][9]

  • 4-Aminomethyl Pomalidomide (or other amine-functionalized CRBN/VHL ligand)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase preparative HPLC

  • Lyophilizer

  • NMR Spectrometer

  • Mass Spectrometer

Synthesis_Workflow start_A Desmorpholinyl Quizartinib-PEG2-COOH reaction Amide Coupling Reaction start_A->reaction start_B Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2) start_B->reaction reagents HATU, DIPEA in DMF reagents->reaction purification Purification (Prep-HPLC) reaction->purification analysis Analysis (NMR, MS) purification->analysis final Final FLT3 PROTAC analysis->final

Caption: Logical workflow for the synthesis of an FLT3 PROTAC.

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl Pomalidomide) (1.1 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Once the reaction is complete, quench with water and filter the solution.

  • Purify the crude product by reverse-phase preparative HPLC to obtain the final FLT3 PROTAC.

  • Lyophilize the pure fractions to yield the final product as a solid.

  • Confirm the structure and purity of the synthesized PROTAC using NMR and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Evaluation of FLT3 PROTAC
Protocol 2.1: Western Blot for FLT3 Degradation

This protocol is used to quantify the degradation of FLT3 protein in AML cells.[10][11]

Materials and Reagents:

  • FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized FLT3 PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)[12][13]

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat the cells with various concentrations of the FLT3 PROTAC (e.g., 0.1 nM to 1000 nM) for a set duration (e.g., 12, 24, 48 hours). Include a DMSO vehicle control.[11]

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the FLT3 protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2.2: Cell Viability Assay

This assay measures the anti-proliferative effect of the FLT3 PROTAC.

Materials and Reagents:

  • MV4-11 or MOLM-13 cells

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of the FLT3 PROTAC, the parent inhibitor (Quizartinib), and a DMSO control.

  • Incubate for 72 hours.

  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the compound concentration.

Part 3: In Vivo Evaluation of FLT3 PROTAC

This protocol provides a general framework for a xenograft mouse model study.[14][15][16]

Materials and Reagents:

  • Immunocompromised mice (e.g., NOD-SCID)

  • MV4-11 cells

  • Matrigel

  • Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

  • Dosing: Prepare the FLT3 PROTAC in the dosing vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight as a measure of toxicity.[15]

  • Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors and weigh them. Tumors can be flash-frozen for subsequent pharmacodynamic analysis (e.g., Western blotting to confirm FLT3 degradation in vivo).

Data Presentation

Quantitative data from the evaluation experiments should be summarized for clear interpretation.

Table 1: In Vitro Activity of FLT3 PROTAC vs. Parent Inhibitor

CompoundMV4-11 DC50 (nM)MV4-11 Dmax (%)MV4-11 IC50 (nM)
FLT3 PROTAC1.5>950.8
QuizartinibN/AN/A2.1
Negative Control>1000<10>1000
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level. IC50: Half-maximal inhibitory concentration. Data is representative.

Table 2: In Vivo Efficacy in MV4-11 Xenograft Model

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
FLT3 PROTAC2585-1.5
Quizartinib1060-0.8
Tumor growth inhibition (TGI) is calculated at the end of the study relative to the vehicle control group. Data is representative.

Comprehensive Experimental Workflow

Experimental_Workflow synthesis 1. PROTAC Synthesis & Characterization invitro 2. In Vitro Evaluation synthesis->invitro degradation Degradation Assay (Western Blot) Determine DC50, Dmax invitro->degradation viability Cell Viability Assay (e.g., CTG) Determine IC50 invitro->viability downstream Downstream Signaling (Western Blot) Assess p-FLT3, p-STAT5 invitro->downstream invivo 3. In Vivo Evaluation degradation->invivo viability->invivo downstream->invivo xenograft Xenograft Model (e.g., MV4-11) invivo->xenograft efficacy Efficacy Study (Tumor Growth Inhibition) invivo->efficacy pd_analysis Pharmacodynamics (FLT3 levels in tumor) invivo->pd_analysis conclusion 4. Lead Candidate Identification xenograft->conclusion efficacy->conclusion pd_analysis->conclusion

Caption: Overall workflow from synthesis to in vivo validation.

References

Application Notes & Protocols: Conjugation of Desmorpholinyl Quizartinib-PEG2-COOH to an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific disease-causing proteins by harnessing the cell's own protein disposal system, the ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2][4] This document provides a detailed protocol for the conjugation of Desmorpholinyl Quizartinib-PEG2-COOH, a ligand for the FMS-like tyrosine kinase 3 (FLT3) with an attached linker, to an amine-functionalized E3 ligase ligand.[5][6][7][8] The formation of a stable amide bond between the carboxylic acid of the Quizartinib-linker construct and the amine group of the E3 ligase ligand is a critical step in the synthesis of a functional FLT3-degrading PROTAC.[4][9]

Signaling Pathway of the Resulting PROTAC

The synthesized Quizartinib-based PROTAC functions by inducing the proximity of the target protein, FLT3, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of FLT3.[1][10] Poly-ubiquitinated FLT3 is then recognized and degraded by the proteasome, resulting in its clearance from the cell.[11]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC Quizartinib-PROTAC Ternary_Complex Ternary Complex (FLT3-PROTAC-E3) PROTAC->Ternary_Complex Binds FLT3 FLT3 Protein (Target) FLT3->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruited Ub_FLT3 Poly-ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Ub_FLT3->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated degradation of FLT3 protein.

Experimental Protocol

Principle of the Reaction

The conjugation protocol is based on the formation of an amide bond between the carboxylic acid group of this compound and a primary amine on the E3 ligase ligand. This reaction is facilitated by carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[12] This intermediate can react directly with the amine, but it is unstable in aqueous solutions. The addition of NHS results in the formation of a more stable NHS ester, which then efficiently reacts with the primary amine of the E3 ligase ligand to form a stable amide bond, releasing NHS.[12][13] This two-step approach generally leads to higher yields and fewer side products.[14]

Experimental Workflow

The overall workflow involves the preparation of reactants, activation of the carboxylic acid, coupling with the amine-functionalized E3 ligase ligand, and finally, purification and characterization of the synthesized PROTAC.

Conjugation_Workflow cluster_workflow Conjugation and Purification Workflow Reagent_Prep 1. Reagent Preparation Activation 2. Carboxylic Acid Activation (EDC/NHS) Reagent_Prep->Activation Coupling 3. Amide Bond Formation Activation->Coupling Monitoring 4. Reaction Monitoring (LC-MS) Coupling->Monitoring Purification 5. Purification (Prep-HPLC) Monitoring->Purification Characterization 6. Final Product Characterization (LC-MS, NMR) Purification->Characterization

Caption: General experimental workflow for PROTAC synthesis.

Materials and Reagents
ReagentRecommended SupplierNotes
This compoundMedChemExpress, etc.Starting material with the target ligand and linker.[5][7][15][16]
Amine-functionalized E3 Ligase LigandVariouse.g., Pomalidomide-NH2, Lenalidomide-NH2 (for CRBN) or VH032-amine (for VHL).[4][17]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Sigma-Aldrich, etc.Carbodiimide coupling agent. Store desiccated at -20°C.[13][18]
NHS (N-hydroxysuccinimide)Sigma-Aldrich, etc.Used to form a stable, amine-reactive ester. Store desiccated.[13]
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich, etc.Reaction solvent. Use a fresh bottle or from a solvent purification system.
Diisopropylethylamine (DIPEA)Sigma-Aldrich, etc.Non-nucleophilic base, used to neutralize amine salts and facilitate the reaction.
Dichloromethane (DCM)Fisher ScientificFor work-up procedures.
Saturated Sodium Bicarbonate SolutionFisher ScientificFor aqueous work-up.
BrineFisher ScientificFor aqueous work-up.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)Fisher ScientificFor drying the organic layer.
HPLC-grade Acetonitrile (B52724) and WaterFisher ScientificMobile phases for purification.
Formic Acid or Trifluoroacetic Acid (TFA)Sigma-Aldrich, etc.Mobile phase modifier for HPLC.
Detailed Protocol

This protocol assumes the use of a generic amine-functionalized E3 ligase ligand. Stoichiometry may need to be optimized depending on the specific ligand used.[4]

1. Reagent Preparation a. In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M. b. In a separate vial, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF. c. In separate vials, prepare stock solutions of EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

2. Activation of Carboxylic Acid a. To the stirred solution of this compound, add the NHS solution followed by the EDC solution. b. Add DIPEA (3.0 equivalents) to the reaction mixture. c. Allow the activation reaction to proceed at room temperature for 15-30 minutes.[14]

3. Conjugation Reaction a. Add the solution of the amine-functionalized E3 ligase ligand to the activated Quizartinib mixture. b. Let the reaction stir at room temperature for 12-24 hours. The reaction should be kept under an inert atmosphere.

4. Reaction Monitoring a. Monitor the progress of the reaction by analytical LC-MS or TLC. b. The reaction is considered complete upon the consumption of the limiting reagent (this compound) and the formation of the desired product mass, as detected by LC-MS.

5. Work-up and Purification a. Once the reaction is complete, quench it by adding a small amount of water. b. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% formic acid or TFA. f. Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

6. Characterization a. Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Purity should be assessed by analytical HPLC, with a target purity of >95%.

Quantitative Data and Troubleshooting

Summary of Reaction Parameters (Example)

The following table summarizes typical quantities and expected results for the conjugation reaction.

ParameterValueNotes
Reactants
This compound50 mg (0.082 mmol, 1.0 eq)Molecular Weight: 607.68 g/mol [8]
Pomalidomide-amine (Example E3 Ligand)25 mg (0.091 mmol, 1.1 eq)Molecular Weight: ~273.25 g/mol (will vary by specific linker)
EDC24 mg (0.123 mmol, 1.5 eq)
NHS11 mg (0.099 mmol, 1.2 eq)
DIPEA43 µL (0.247 mmol, 3.0 eq)
Anhydrous DMF1.0 mLSolvent volume.
Reaction Conditions
TemperatureRoom Temperature (~25 °C)
Time12 - 24 hoursMonitor by LC-MS for completion.
AtmosphereArgon or NitrogenTo prevent side reactions with moisture.
Expected Outcome
Theoretical Yield~68 mgBased on the molecular weight of the final PROTAC.
Typical Purified Yield40-70%Yields can vary based on the specific E3 ligand and purification.
Final Purity>95%Assessed by analytical HPLC.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive EDC/NHS due to hydrolysis. 2. Poor quality of anhydrous solvent. 3. Amine salt not neutralized.1. Use fresh EDC and NHS; ensure they are equilibrated to room temperature before opening.[18] 2. Use a fresh bottle of anhydrous solvent. 3. Ensure sufficient DIPEA is added.
Multiple Side Products 1. EDC self-polymerization or side reactions. 2. Reaction temperature too high.1. Use the two-step method with NHS to create a more stable intermediate.[13] 2. Maintain the reaction at room temperature.
Low Yield after Purification 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Poor separation on HPLC.1. Extend reaction time and monitor by LC-MS. 2. Minimize the number of washes or perform back-extraction of the aqueous layers. 3. Optimize the HPLC gradient and column choice.
Product is not Pure (>95%) 1. Co-elution of impurities during HPLC. 2. Decomposition of the product.1. Use a shallower gradient or a different column for HPLC purification. 2. Check the stability of the compound in the mobile phase; avoid harsh pH if possible.

References

Desmorpholinyl Quizartinib-PEG2-COOH solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and handling of Desmorpholinyl Quizartinib-PEG2-COOH, a crucial building block for the synthesis of proteolysis-targeting chimeras (PROTACs) aimed at degrading FMS-like tyrosine kinase 3 (FLT3). Additionally, this document outlines protocols for its use in PROTAC synthesis and subsequent cellular assays to verify target protein degradation.

Product Information

Parameter Description
IUPAC Name 2-(2-(2-((4-(6-(5-(tert-butyl)isoxazol-3-ylureido)naphthalen-2-yl)amino)thieno[3,2-d]pyrimidin-2-yl)oxy)ethoxy)ethoxy)acetic acid
Molecular Formula C₃₀H₃₃N₅O₇S
Molecular Weight 607.68 g/mol
CAS Number 2292116-14-2
Appearance Light yellow to yellow solid
Purity >95%

Solubility

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. It is essential to use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions, as DMSO is hygroscopic and the presence of water can significantly reduce the solubility of the compound.

Solvent Concentration Notes
DMSO 100 mg/mL (164.56 mM)[1][2][3]Ultrasonic assistance may be required for complete dissolution.[1][3]
DMSO 10 mM[4]Readily achievable concentration for stock solutions.

Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound.

Form Storage Temperature Duration
Powder -20°C3 years[1][2][4]
Powder 4°C2 years[1][2][4]
In Solvent (e.g., DMSO) -80°C6 months[1][2][3]
In Solvent (e.g., DMSO) -20°C1 month[1][2][3]

Note: When stored in solvent, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Signaling Pathway of FLT3 and Mechanism of Action of Quizartinib

This compound contains a ligand that targets FLT3, a receptor tyrosine kinase. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (FLT3-ITD) lead to constitutive activation of the FLT3 signaling pathway, promoting cancer cell proliferation and survival.[2][3] Downstream signaling cascades activated by FLT3 include the STAT5, MAPK/ERK, and PI3K/AKT pathways.[5]

Quizartinib functions by binding to the ATP-binding domain of FLT3, thereby inhibiting its kinase activity and preventing the autophosphorylation required for downstream signaling.[1][4][6] This leads to the suppression of proliferative signals and the induction of apoptosis in FLT3-ITD-positive leukemia cells.[6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS FL FLT3 Ligand FL->FLT3 Binds & Dimerizes Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits

FLT3 Signaling Pathway and Quizartinib Inhibition.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound for use in cell culture and biochemical assays.

Materials:

  • This compound (powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 607.68 g/mol * (1000 mg / 1 g) = 6.0768 mg

  • Weigh the compound: Carefully weigh out approximately 6.08 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it to 37°C.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol for PROTAC Synthesis via Amide Coupling

Objective: To synthesize a PROTAC by coupling this compound with an E3 ligase ligand containing a primary or secondary amine.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Materials: - this compound - E3 Ligase Ligand (with -NH2) - Coupling Agents (e.g., HATU, DIPEA) Reaction Amide Coupling Reaction in an inert solvent (e.g., DMF) Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Workflow for PROTAC Synthesis.

Materials:

  • This compound

  • E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL-1 with a free amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents for purification

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Protocol for Western Blotting to Assess FLT3 Degradation

Objective: To determine the efficacy of the synthesized PROTAC in degrading FLT3 in a cellular context.

Materials:

  • FLT3-ITD positive cell line (e.g., MV4-11)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-FLT3 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.

  • Analysis: Quantify the band intensities and normalize the FLT3 signal to the loading control to determine the extent of degradation at each PROTAC concentration.

Disclaimer

This information is for research use only and is not intended for human or therapeutic use. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always follow safe laboratory practices when handling chemicals.

References

Application of Quizartinib-Based PROTACs in FLT3-ITD Positive Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (FLT3-ITD).[1] This mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[1]

Quizartinib is a potent second-generation FLT3 inhibitor that has demonstrated clinical efficacy in treating FLT3-ITD positive AML.[1][2][3][4] It functions by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways such as STAT5, MAPK, and AKT.[5] However, the efficacy of small molecule inhibitors can be limited by the development of drug resistance.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of inhibiting the target protein, hijacks the cell's natural ubiquitin-proteasome system to induce its degradation.[5] A Quizartinib-based PROTAC is a heterobifunctional molecule comprising a Quizartinib moiety to bind to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[5] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the FLT3 protein, offering a potential strategy to overcome inhibitor resistance and provide a more sustained therapeutic effect.[5]

This document provides detailed application notes and protocols for the evaluation of Quizartinib-based PROTACs in FLT3-ITD positive leukemia cells.

Principle of the Technology

The core of PROTAC technology is the induced proximity of a target protein to an E3 ubiquitin ligase. The Quizartinib-based PROTAC acts as a molecular bridge, forming a ternary complex with the FLT3-ITD protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the FLT3 protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the FLT3 protein. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of Quizartinib and representative Quizartinib-based PROTACs in FLT3-ITD positive AML cell lines.

Table 1: In Vitro Anti-proliferative Activity

CompoundE3 Ligase RecruitedCell LineMutation StatusIC50 (nM)
QuizartinibN/AMV4-11FLT3-ITD0.4 - 0.56[5][6]
QuizartinibN/AMOLM-14FLT3-ITDNot specified
Quizartinib-VHL PROTACVHLNot specifiedNot specified36 ± 3[5]

Table 2: In Vitro FLT3 Degradation

CompoundE3 Ligase RecruitedCell LineMutation StatusDC50 (nM)Dmax (%)
Quizartinib-VHL PROTACVHLMV4-11FLT3-ITDNot specified~60% in xenograft model[5]
Quizartinib-CRBN PROTAC (TL12-186)CRBNMOLM-14FLT3-ITDNot specified>25% degradation of 14 out of 7559 proteins

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Constitutively active FLT3-ITD signaling pathway in AML.

PROTAC_Mechanism_of_Action cluster_PROTAC PROTAC Action PROTAC Quizartinib-PROTAC Ternary_Complex Ternary Complex (FLT3-PROTAC-E3) PROTAC->Ternary_Complex bridges FLT3 FLT3-ITD FLT3->Ternary_Complex binds E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex recruited Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_FLT3->Proteasome Recognition Proteasome->Degradation Degradation Experimental_Workflow start Start: FLT3-ITD+ AML Cell Lines (e.g., MV4-11, MOLM-14) treatment Treatment with: - Quizartinib - Quizartinib-VHL PROTAC - Quizartinib-CRBN PROTAC - Vehicle Control (DMSO) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability western_blot Western Blot for FLT3 Degradation treatment->western_blot co_ip Co-Immunoprecipitation for Ternary Complex Formation treatment->co_ip ubiquitination In Vitro Ubiquitination Assay treatment->ubiquitination data_analysis Data Analysis: - IC50 Calculation - DC50/Dmax Calculation - Confirmation of Interactions cell_viability->data_analysis western_blot->data_analysis co_ip->data_analysis ubiquitination->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism of Action data_analysis->conclusion

References

Application Notes and Protocols for Cell-Based FLT3 Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately one-third of newly diagnosed patients.[3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1][3]

Targeted therapies, such as small-molecule FLT3 inhibitors, have been developed; however, clinical resistance often emerges.[4][5] A promising alternative strategy is the targeted degradation of the FLT3 protein using technologies like Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This approach offers the potential to overcome resistance mechanisms associated with traditional inhibitors.[4]

These application notes provide detailed protocols for performing cell-based FLT3 degradation assays, a crucial tool for the preclinical evaluation of FLT3-targeting degraders.

FLT3 Signaling Pathway and PROTAC-Mediated Degradation

Mutated FLT3 promotes leukemic cell survival and proliferation through the activation of downstream signaling cascades, primarily the STAT5, MAPK, and PI3K/AKT pathways.[1][2][6] PROTACs induce the degradation of FLT3 by hijacking the ubiquitin-proteasome system.[4][5]

FLT3_Signaling_and_PROTAC_Degradation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3-ITD FLT3-ITD STAT5 STAT5 FLT3-ITD->STAT5 p PI3K PI3K FLT3-ITD->PI3K p RAS RAS FLT3-ITD->RAS Proteasome Proteasome FLT3-ITD->Proteasome targeted to Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival PROTAC FLT3 PROTAC PROTAC->FLT3-ITD E3_Ligase E3 Ligase PROTAC->E3_Ligase Ub Ub E3_Ligase->Ub recruits Ub->FLT3-ITD tags Degradation FLT3 Degradation Proteasome->Degradation

FLT3 signaling and PROTAC-mediated degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for exemplary FLT3 degraders and inhibitors.

Table 1: Performance of FLT3 PROTAC Degraders

Compound Cell Line DC₅₀ (nM)¹ Dₘₐₓ (%)² IC₅₀ (nM)³ E3 Ligase Recruited
LWY-713 MV4-11 0.614 94.8 1.50 CRBN
PROTAC FLT-3 degrader 4 (A20) MV4-11 7.4 >90 39.9 CRBN
PROTAC FLT-3 degrader 4 (A20) MOLM-13 20.1 >90 169.9 CRBN
VHL-based FLT3 PROTAC MV4-11 ~10 ~95 ~10 VHL

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Anti-proliferative Activity of Conventional FLT3 Inhibitors

Compound Cell Line IC₅₀ (nM) Target
Quizartinib MV4-11 <1 FLT3 (inactive conformation)

| Gilteritinib | MV4-11 | ~0.3 | FLT3 (active and inactive conformations) |

Experimental Protocols

Protocol 1: Western Blotting for FLT3 Degradation

This is the most direct method to quantify the reduction in FLT3 protein levels following treatment with a degrader.

Objective: To measure the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.

Materials:

  • Cell Line: MV4-11 or MOLM-13 (human AML cell lines with FLT3-ITD mutation).

  • Compound: FLT3 PROTAC degrader.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli Sample Buffer.

    • SDS-PAGE gels.

    • PVDF or Nitrocellulose Membranes.

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary Antibodies: Rabbit anti-FLT3, Mouse anti-β-actin (loading control).

    • Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.

    • Enhanced Chemiluminescence (ECL) Substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture MV4-11 or MOLM-13 cells in complete medium.

    • Seed cells at an appropriate density in multi-well plates.

    • Treat cells with a range of concentrations of the FLT3 PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[7][8] Include a vehicle-only control (e.g., DMSO).[7]

  • Cell Lysis:

    • After treatment, harvest the cells and wash with ice-cold PBS.[7][9]

    • Lyse the cells in RIPA buffer on ice.[7][9]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[7][9]

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[9]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[7][9]

  • Immunoblotting:

    • Block the membrane with blocking buffer.[9]

    • Incubate with primary antibodies against FLT3 and a loading control (e.g., β-actin or GAPDH).[7]

    • Wash and incubate with HRP-conjugated secondary antibodies.[7][9]

  • Detection and Quantification:

    • Detect the signal using an ECL substrate and an imaging system.[7][9]

    • Perform densitometry analysis to quantify band intensities.[7] Normalize FLT3 protein levels to the loading control and express as a percentage of the vehicle-treated control.[7]

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting Protein_Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Data_Analysis Data Analysis Detection->Data_Analysis End End Data_Analysis->End

Experimental workflow for Western blotting.
Protocol 2: Validation of E3 Ligase-Dependent Degradation

These experiments are crucial to confirm that the observed protein degradation is mediated by the intended E3 ligase and the ubiquitin-proteasome system.

Objective: To demonstrate that FLT3 degradation is blocked by inhibitors of the proteasome and the recruited E3 ligase.

Materials:

  • In addition to materials from Protocol 1:

    • Proteasome inhibitor (e.g., MG132 or Bortezomib).[10]

    • Neddylation inhibitor (e.g., MLN4924) for cullin-RING E3 ligases.

    • Ligand for the recruited E3 ligase (e.g., thalidomide (B1683933) for CRBN).

Procedure:

  • Pre-treatment with Inhibitors:

    • Pre-treat cells with a proteasome inhibitor, a neddylation inhibitor, or a competing E3 ligase ligand for a specified time (e.g., 1-2 hours) before adding the FLT3 PROTAC.

  • PROTAC Treatment and Analysis:

    • After pre-treatment, add the FLT3 PROTAC at a concentration known to cause significant degradation.

    • Following the appropriate incubation time, lyse the cells and analyze FLT3 protein levels by Western blotting as described in Protocol 1.[7]

Expected Outcome:

  • Pre-treatment with a proteasome inhibitor, neddylation inhibitor, or a competing E3 ligase ligand should rescue the degradation of FLT3 induced by the PROTAC. This confirms that the degradation is dependent on the proteasome and the specific E3 ligase.

Protocol 3: Cell Viability Assay

This assay measures the effect of FLT3 degradation on cell proliferation and viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the FLT3 degrader.

Materials:

  • Cell Line: MV4-11 or MOLM-13.

  • Compound: FLT3 PROTAC degrader.

  • Reagents:

    • White, flat-bottom 96-well plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

    • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the FLT3 PROTAC.

    • Add the diluted compound to the respective wells and incubate for a desired time (e.g., 72 hours).[11]

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11]

    • Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.[11]

    • Measure the luminescence using a luminometer.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.[11]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the robust evaluation of cell-based FLT3 degradation. By quantifying protein degradation, validating the mechanism of action, and assessing the impact on cell viability, researchers can effectively characterize novel FLT3-targeting degraders for their potential as therapeutic agents in AML.

References

Application Notes and Protocols for In Vitro Studies with Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmorpholinyl Quizartinib-PEG2-COOH is a functionalized derivative of Quizartinib, a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib targets the ATP-binding site of both wild-type and internal tandem duplication (ITD) mutated FLT3, a receptor tyrosine kinase frequently implicated in the pathogenesis of Acute Myeloid Leukemia (AML). The constitutive activation of FLT3-ITD drives leukemic cell proliferation and survival through downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT.

This derivative incorporates a PEG2-COOH linker, making it a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The conversion of an inhibitor like Quizartinib into a PROTAC can enhance its anti-proliferative activity and selectivity. This compound has been utilized in the synthesis of PROTAC FLT3 degrader 1, which demonstrates a potent IC50 of 0.6 nM for FLT3-ITD degradation[1][2][3].

These application notes provide detailed protocols for the in vitro characterization of this compound and the resulting PROTACs, focusing on their effects on FLT3 signaling and leukemic cell viability.

Data Presentation

The following tables summarize representative quantitative data for Quizartinib and a PROTAC synthesized from this compound. This data serves as a benchmark for expected results when conducting the described in vitro experiments.

Table 1: Cellular Activity of Quizartinib in FLT3-ITD Positive AML Cell Lines

Cell LineFLT3-ITD StatusAssay TypeIC50 (nM)
MOLM-13HeterozygousCell Viability0.62 ± 0.03
MOLM-14HeterozygousCell Viability0.38 ± 0.06
MV-4-11HomozygousCell Viability0.31 ± 0.05

Data adapted from publicly available studies.

Table 2: Activity of PROTAC FLT-3 Degrader 1 (Synthesized from this compound)

Cell LineFLT3-ITD StatusAssay TypeIC50 (nM)
MV-4-11HomozygousFLT3-ITD Degradation0.6

This data highlights the potent degradation activity of the resulting PROTAC, validating the utility of this compound as a synthetic precursor[1][2][3].

Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus FLT3 FLT3-ITD GRB2_SOS GRB2_SOS FLT3->GRB2_SOS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK Proliferation Gene Transcription (Proliferation, Survival) RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Quizartinib Desmorpholinyl Quizartinib-PEG2-COOH (as PROTAC) Quizartinib->FLT3 Inhibition & Degradation

Caption: FLT3-ITD Signaling Pathways and Point of Intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound This compound (or derived PROTAC) KinaseAssay FLT3 Kinase Assay (e.g., ADP-Glo) Compound->KinaseAssay UbiquitinationAssay In Vitro Ubiquitination Assay Compound->UbiquitinationAssay CellViability Cell Viability/Proliferation (e.g., CellTiter-Glo, MTT) Compound->CellViability TargetEngagement Target Engagement (e.g., CETSA, NanoBRET) Compound->TargetEngagement WesternBlot Western Blot Analysis (Degradation & Pathway Modulation) Compound->WesternBlot DataAnalysis Data Analysis (IC50, DC50, Dmax) KinaseAssay->DataAnalysis UbiquitinationAssay->DataAnalysis CellViability->DataAnalysis TargetEngagement->DataAnalysis WesternBlot->DataAnalysis

Caption: General Experimental Workflow for In Vitro Characterization.

Experimental Protocols

Biochemical FLT3 Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of this compound on FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 kinase

  • Myelin Basic Protein (MBP) or specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of diluted recombinant FLT3 enzyme to each well.

  • Substrate/ATP Mix: Prepare a mix of substrate (e.g., MBP) and ATP in Kinase Assay Buffer. Add 2 µL of this mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound or a derived PROTAC on the viability of FLT3-ITD positive AML cells.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV-4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or derived PROTAC

  • DMSO

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.

  • Compound Preparation: Prepare a 2x serial dilution of the test compound in culture medium.

  • Cell Treatment: Add 50 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot for FLT3 Degradation and Pathway Analysis

Objective: To determine the ability of a PROTAC derived from this compound to induce the degradation of FLT3 and to assess the impact on downstream signaling pathways.

Materials:

  • FLT3-ITD positive AML cell lines

  • Test PROTAC

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FLT3, anti-p-FLT3, anti-p-STAT5, anti-p-AKT, anti-p-ERK, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and detect the chemiluminescent signal.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of FLT3 and phosphorylated proteins to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for FLT3.

In Vitro Ubiquitination Assay

Objective: To confirm that a PROTAC derived from this compound induces the ubiquitination of FLT3 in a cell-free system.

Materials:

  • Recombinant human FLT3

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ubiquitin ligase (e.g., VHL or Cereblon complex)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • Test PROTAC

  • SDS-PAGE and Western blot reagents

  • Anti-ubiquitin and anti-FLT3 antibodies

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3, and recombinant FLT3.

  • PROTAC Addition: Add the test PROTAC at a final concentration determined from cellular degradation assays. Include a no-PROTAC control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot: Analyze the reaction products by Western blotting.

  • Detection: Probe the membrane with an anti-FLT3 antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated FLT3. Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Conclusion

This compound is a valuable chemical tool for the development of potent FLT3-degrading PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound and its derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the inhibitory and degradation activity, cellular potency, and mechanism of action of novel FLT3-targeted therapeutics.

References

Revolutionizing AML Treatment: In Vivo Animal Models for Testing FLT3 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical target in the fight against Acute Myeloid Leukemia (AML), one of the most aggressive forms of blood cancer. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately one-third of AML patients and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical benefit, resistance often develops. A new and promising therapeutic strategy is the use of FLT3 degraders, such as Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own machinery to specifically destroy the FLT3 protein.[3][4][5] This approach has the potential to overcome resistance and lead to more durable responses.

These application notes provide a comprehensive guide to the development and utilization of in vivo animal models for the preclinical evaluation of FLT3 degraders. Detailed protocols for establishing xenograft models, assessing drug efficacy, and performing pharmacodynamic analyses are provided to aid researchers in this cutting-edge area of drug discovery.

Key Animal Models for in Vivo Testing

The most common and effective animal models for studying FLT3-mutated AML and testing novel therapeutics are xenograft models, where human AML cells are implanted into immunodeficient mice.

  • Cell Line-Derived Xenograft (CDX) Models: These models utilize established human AML cell lines that harbor FLT3 mutations, such as MV4-11 and MOLM-13. CDX models are highly reproducible and are excellent for initial efficacy and proof-of-concept studies.

  • Patient-Derived Xenograft (PDX) Models: In PDX models, primary AML cells from patients are directly implanted into mice. These models better recapitulate the heterogeneity and complexity of human AML, making them invaluable for evaluating therapies in a more clinically relevant setting.[6][7][8]

Quantitative Data Summary

The following tables summarize in vivo efficacy data for several recently developed FLT3 degraders, providing a comparative overview of their activity in preclinical models.

Table 1: In Vivo Efficacy of FLT3 Degraders in Subcutaneous Xenograft Models

DegraderCell LineMouse StrainDose and Route of AdministrationTreatment ScheduleOutcomeReference
A20 MV4-11Nude50 mg/kg, oralDailyComplete tumor regression[3][4]
LWY-713 MV4-11NOD/SCID6 mg/kg, intraperitonealDailySignificant reduction in tumor volume[5][9][10]
B3-2 MV4-11BALB/c nude50 mg/kg, oralDailyGood antitumor activity[7]
PF15 MV4-11NOD/SCID50 mg/kg, intraperitonealEvery other day for 21 daysSignificant tumor growth inhibition[11][12]

Table 2: In Vivo Efficacy of FLT3 Degraders in Systemic (Disseminated) Xenograft Models

DegraderCell Line/Patient SampleMouse StrainDose and Route of AdministrationTreatment ScheduleOutcomeReference
A20 MOLM-13NOD/SCID50 mg/kg, oralDailySignificantly prolonged survival[13][14]
LWY-713 MOLM-13NOD/SCID25 mg/kg, intraperitonealDaily for 21 daysReduced leukemic burden in bone marrow and spleen[15]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of FLT3 degraders and the experimental processes for their evaluation, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Proteasome Proteasome FLT3->Proteasome Ubiquitination & Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Degrader FLT3 Degrader (e.g., PROTAC) FLT3_Degrader->FLT3 Binds to FLT3 Experimental_Workflow cluster_model_dev Model Development cluster_treatment Treatment & Efficacy cluster_analysis Pharmacodynamic Analysis Start Start: AML Cells (Cell Line or Patient Sample) Implantation Implant into Immunodeficient Mice (e.g., NSG) Start->Implantation Engraftment Monitor Engraftment (Tumor Volume or hCD45+ in Blood) Implantation->Engraftment Randomization Randomize Mice into Treatment Groups Engraftment->Randomization Dosing Administer FLT3 Degrader or Vehicle Control Randomization->Dosing Monitoring Monitor Tumor Growth, Body Weight, & Survival Dosing->Monitoring Tissue_Harvest Harvest Tumors, Bone Marrow, Spleen Monitoring->Tissue_Harvest Western_Blot Western Blot: FLT3, p-FLT3, Downstream Proteins Tissue_Harvest->Western_Blot Flow_Cytometry Flow Cytometry: AML Blasts (hCD45+) Tissue_Harvest->Flow_Cytometry

References

Best Practices for Handling and Dissolving Desmorpholinyl Quizartinib-PEG2-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmorpholinyl Quizartinib-PEG2-COOH is a crucial chemical intermediate used in the synthesis of advanced biopharmaceutical agents, specifically Proteolysis Targeting Chimeras (PROTACs). As a derivative of Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, this molecule incorporates a ligand for the FLT3 receptor and a PEG-based linker, making it a key component for creating PROTACs that can induce the degradation of the FLT3 protein.[][][3][4] FLT3 is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML), leading to uncontrolled cell growth.[5][6] PROTACs synthesized from this compound offer a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to specifically degrade the disease-causing FLT3 protein.[5][6][7]

This document provides detailed application notes and protocols for the proper handling, dissolution, and storage of this compound to ensure its stability and integrity for downstream applications in research and drug development.

Physicochemical and Storage Data

Proper storage is critical to maintain the chemical integrity of this compound. Below is a summary of its key properties and recommended storage conditions.

PropertyValue
Molecular Formula C₃₀H₃₃N₅O₇S
Molecular Weight 607.68 g/mol
Appearance Lyophilized powder
Solubility Soluble in DMSO (e.g., at 10 mM)[8]
Storage of Powder -20°C for up to 3 years or 4°C for up to 2 years.[8] Other sources suggest storage at 2-8°C, dry and sealed.[4][9]
Storage of Stock Solution Store at -80°C for up to 6 months or at -20°C for up to 1 month.[][10] To prevent degradation, avoid repeated freeze-thaw cycles.

Experimental Protocols

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS) for this compound. As a standard practice for handling chemical compounds of this nature, the following personal protective equipment (PPE) should be used:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Work should be performed in a well-ventilated area or a chemical fume hood.

Protocol for Reconstitution of Lyophilized Powder

This protocol outlines the steps to dissolve the lyophilized this compound powder to prepare a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, precision-calibrated micropipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of moisture, which can affect compound stability.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the powder is collected at the bottom of the vial.[11]

  • Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently swirl the vial to facilitate dissolution. If necessary, vortex the vial for 10-20 seconds. Allow the solution to sit at room temperature for 10-15 minutes to ensure complete dissolution.

  • Aliquotting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.[][10] For long-term storage, consider adding a carrier protein like BSA to a final concentration of 0.1% to enhance stability.[11]

Protocol for Quality Control of the Dissolved Compound

To ensure the integrity of the dissolved this compound, particularly after storage, a quality control check using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended.

Materials:

  • HPLC-MS system

  • Appropriate column (e.g., C18)

  • Mobile phases (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Stock solution of this compound

Procedure:

  • Sample Preparation: Prepare a dilute sample of the stock solution in an appropriate solvent compatible with the mobile phase.

  • HPLC-MS Analysis: Inject the sample into the HPLC-MS system.

  • Data Analysis:

    • Analyze the chromatogram for the presence of a single major peak at the expected retention time.

    • Confirm the identity of the compound by comparing the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.

    • Assess the purity of the compound by calculating the peak area percentage.

Diagrams

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & QC start Start: Lyophilized Compound equilibrate Equilibrate to Room Temp start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_dmso Add Anhydrous DMSO centrifuge->add_dmso dissolve Gently Swirl/Vortex add_dmso->dissolve rest Rest at Room Temp dissolve->rest aliquot Aliquot into Single-Use Tubes rest->aliquot store Store at -20°C or -80°C aliquot->store qc Optional: HPLC-MS Quality Control store->qc

Caption: Workflow for Reconstitution and Storage.

G cluster_pathway FLT3 Signaling Pathway and PROTAC Action FLT3 FLT3 Receptor (Mutated/Overexpressed) Ternary_Complex Ternary Complex (FLT3-PROTAC-E3 Ligase) FLT3->Ternary_Complex Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MEK/ERK) FLT3->Downstream Constitutive Activation PROTAC FLT3 PROTAC (Synthesized from Desmorpholinyl Quizartinib-PEG2-COOH) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of FLT3 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation FLT3 Degradation Proteasome->Degradation Degradation->Downstream Blocks Apoptosis Apoptosis of Cancer Cell Degradation->Apoptosis Induces Downstream->Apoptosis Inhibition of

Caption: Mechanism of FLT3 Degradation by a PROTAC.

References

Troubleshooting & Optimization

Improving the conjugation efficiency of Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desmorpholinyl Quizartinib-PEG2-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the conjugation efficiency of this molecule to amine-containing biomolecules such as proteins, antibodies, or peptides. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for conjugating this compound?

A1: The conjugation of this compound to a biomolecule with primary amines (e.g., lysine (B10760008) residues on a protein) is typically achieved through an amide bond formation. This is most commonly facilitated by carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The carboxyl group (-COOH) on the PEG2 linker is activated by EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This ester readily reacts with primary amines on the target biomolecule to form a stable amide bond.[1]

Q2: What are the optimal pH conditions for the two-step EDC/NHS conjugation?

A2: A two-step reaction with distinct pH conditions is recommended for optimal efficiency. The activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[2][3][4] Following the activation step, the pH should be raised to 7.2-8.5 for the coupling reaction with the primary amines on the biomolecule.[3][4]

Q3: What molar ratio of EDC and NHS to this compound should I use?

A3: The molar ratio of EDC and NHS should be based on the moles of the carboxyl group on this compound.[5] It is generally recommended to use a molar excess of both EDC and NHS. A common starting point is a 2 to 10-fold molar excess of EDC and a 1.5 to 3-fold molar excess of Sulfo-NHS over the amount of the carboxylated molecule. For more concentrated protein solutions (>5 mg/mL), a lower molar excess (e.g., 4-fold EDC) may be sufficient, while more dilute solutions may require a higher excess (e.g., 10-fold EDC).[6]

Q4: How can I purify the final conjugate?

A4: Several chromatography techniques can be used to purify the final conjugate from unreacted this compound, excess reagents, and unconjugated biomolecule. The most common methods include:

  • Size Exclusion Chromatography (SEC): This is effective for separating the larger conjugate from smaller molecules like unreacted PEGylated drug and excess reagents.[][8]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate the conjugate from the unmodified protein.[][8]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is useful for purifying peptides and smaller protein conjugates and can also be used for analytical assessment of conjugation.[]

  • Hydrophobic Interaction Chromatography (HIC): This can be a complementary method to IEX for purifying PEGylated proteins.[][8]

Q5: How can I quantify the conjugation efficiency?

A5: Quantifying the conjugation efficiency, often expressed as the drug-to-antibody ratio (DAR) for antibody conjugates, is crucial. Several methods can be employed:

  • UV-Vis Spectroscopy: If the small molecule has a distinct absorbance peak, the ratio of absorbance at this wavelength to the protein's absorbance at 280 nm can be used to estimate the degree of labeling.

  • Mass Spectrometry (MS): Techniques like ESI-LC/MS can be used to determine the mass of the intact conjugate, allowing for the calculation of the number of attached drug-linker molecules.[9]

  • High-Performance Liquid Chromatography (HPLC): Both SEC and RP-HPLC can be used to separate and quantify the conjugated, unconjugated, and aggregated species.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive Coupling Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.Use fresh, high-quality EDC and NHS. Store them in a desiccator.
Presence of Water in Solvents: Water can hydrolyze the activated NHS ester intermediate.Use anhydrous solvents like DMSO or DMF for preparing stock solutions of this compound.
Suboptimal pH: Incorrect pH for either the activation or coupling step will reduce efficiency.Strictly maintain the pH at 4.5-6.0 for activation and 7.2-8.5 for coupling. Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling.[3]
Presence of Primary Amines in Buffers: Buffers like Tris or glycine (B1666218) will compete with the target biomolecule for the activated linker.Perform buffer exchange to remove any amine-containing buffers before starting the conjugation reaction.[2]
Insufficient Molar Ratio of Reagents: Not enough EDC/NHS to activate the carboxyl groups effectively.Optimize the molar excess of EDC and NHS. Try a higher molar excess if the initial yield is low.
Protein Aggregation During/After Conjugation Over-modification: A high degree of conjugation can alter the protein's isoelectric point and lead to precipitation.Reduce the molar excess of this compound relative to the protein. Optimize the reaction time to prevent over-labeling.
pH Close to Isoelectric Point (pI): If the conjugation pH is near the pI of the protein or conjugate, it can cause aggregation.Adjust the pH of the coupling reaction to be further from the pI of the protein.
Solvent Incompatibility: The solvent used to dissolve this compound may cause protein instability.Minimize the amount of organic solvent introduced into the reaction mixture. Ensure the final concentration of the organic solvent is compatible with the protein's stability.
Difficulty in Purifying the Conjugate Similar Properties of Conjugate and Starting Material: The conjugate and unconjugated protein may have very similar chromatographic behavior.Try a different purification method (e.g., if IEX fails, try HIC). Optimize the gradient and buffer conditions for your chosen chromatography method.
Presence of Side Products: N-acylurea, a common side product of EDC chemistry, can be difficult to remove.Optimize the reaction conditions to minimize side product formation (e.g., ensure sufficient NHS is present). Use a multi-step purification strategy if necessary.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol outlines a general procedure. Optimization of molar ratios and reaction times may be necessary for specific applications.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody) in a suitable buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting columns for buffer exchange

Procedure:

  • Preparation of Protein:

    • If the protein buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column.

    • Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • In a separate tube, add the desired molar excess of this compound to the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 3- to 15-fold molar excess of Sulfo-NHS (relative to the this compound) to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group.

  • Conjugation to Protein:

    • Add the activated this compound solution to the prepared protein solution. The volume of the added solution should be minimal to avoid high concentrations of organic solvent.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with PBS if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using an appropriate chromatography method (e.g., SEC, IEX) to remove unreacted materials and quenching reagents.

  • Characterization:

    • Analyze the purified conjugate using UV-Vis spectroscopy, SDS-PAGE, and/or mass spectrometry to determine the concentration, purity, and degree of labeling.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reaction Side Reaction linker This compound o_acylisourea O-acylisourea Intermediate (unstable) linker->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs Sulfo-NHS nhs_ester Amine-Reactive NHS Ester (more stable) nhs->nhs_ester o_acylisourea->nhs_ester + Sulfo-NHS hydrolysis Hydrolysis (Inactive Carboxyl) o_acylisourea->hydrolysis + H2O conjugate Final Conjugate (Stable Amide Bond) nhs_ester->conjugate + Protein-NH2 protein Protein-NH2 protein->conjugate

Caption: Reaction scheme for the two-step EDC/NHS conjugation.

G start Low Conjugation Yield q1 Are EDC/NHS reagents fresh? start->q1 sol1 Use fresh reagents q1->sol1 No q2 Is the buffer free of amines? q1->q2 Yes a1_yes Yes a1_no No sol2 Buffer exchange to PBS q2->sol2 No q3 Is the pH correct for both steps? q2->q3 Yes a2_yes Yes a2_no No sol3 Adjust pH: Activation: 4.5-6.0 Coupling: 7.2-8.5 q3->sol3 No q4 Is the molar ratio of EDC/NHS sufficient? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase molar excess of EDC/NHS q4->sol4 No end Consult further technical support q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for low conjugation yield.

G cluster_quizartinib Quizartinib Action cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes quizartinib Quizartinib flt3 FLT3 Receptor Tyrosine Kinase quizartinib->flt3 Inhibits inhibition_outcome Inhibition of Proliferation and Survival quizartinib->inhibition_outcome pi3k_akt PI3K/AKT Pathway flt3->pi3k_akt Activates ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway flt3->ras_raf_mek_erk Activates survival Cell Survival pi3k_akt->survival proliferation Cell Proliferation ras_raf_mek_erk->proliferation

References

Troubleshooting low degradation efficiency with Quizartinib PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Quizartinib-based Proteolysis Targeting Chimeras (PROTACs) for the degradation of FMS-like tyrosine kinase 3 (FLT3).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a Quizartinib PROTAC?

A Quizartinib PROTAC is a heterobifunctional molecule designed to induce the degradation of the FLT3 protein.[1] It consists of three key components: a ligand that binds to the FLT3 protein (derived from Quizartinib), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[2] By simultaneously binding to both FLT3 and the E3 ligase, the PROTAC forms a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to FLT3, tagging it for degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple FLT3 molecules.[2]

cluster_0 PROTAC-Mediated Degradation Pathway PROTAC Quizartinib PROTAC Ternary_Complex Ternary Complex (FLT3-PROTAC-E3) PROTAC->Ternary_Complex Binds FLT3 FLT3 Protein FLT3->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation FLT3 Degradation Proteasome->Degradation Mediates Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Figure 1: Mechanism of Action for a Quizartinib PROTAC.

Q2: I am observing low or no degradation of FLT3 with my Quizartinib PROTAC. What are the common causes?

Several factors can contribute to low degradation efficiency. A systematic approach to troubleshooting is recommended. The process involves confirming target degradation, then investigating cellular permeability, target engagement, ternary complex formation, ubiquitination, and finally, proteasomal activity.

Common causes include:

  • Poor Ternary Complex Formation: The stability and proper orientation of the FLT3-PROTAC-E3 ligase complex are crucial for efficient ubiquitination.[3] The linker length and composition, as well as the choice of E3 ligase, significantly impact ternary complex formation.[4]

  • Low E3 Ligase Expression: The cell line used must express sufficient levels of the E3 ligase (CRBN or VHL) that your PROTAC is designed to recruit.

  • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) that are inactive and compete with the formation of the productive ternary complex, leading to reduced degradation.[]

  • Cell Permeability Issues: The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane and reach its intracellular target.

  • Impaired Proteasome Function: If the cell's proteasome machinery is compromised, ubiquitinated FLT3 will not be efficiently degraded.

  • Compound Instability: The PROTAC molecule may be unstable in the experimental conditions.

Start Low/No FLT3 Degradation Check_Degradation Confirm Degradation (Western Blot) Start->Check_Degradation Check_Ternary Assess Ternary Complex (Co-IP) Check_Degradation->Check_Ternary Degradation Confirmed Optimize_PROTAC Optimize PROTAC Design (Linker, E3 Ligase) Check_Degradation->Optimize_PROTAC No Degradation Check_Ubiquitination Verify Ubiquitination (Ubiquitination Assay) Check_Ternary->Check_Ubiquitination Complex Forms Check_Ternary->Optimize_PROTAC No Complex Check_Proteasome Evaluate Proteasome Activity (Proteasome Assay) Check_Ubiquitination->Check_Proteasome Ubiquitination Occurs Check_Cell_Line Verify E3 Ligase Expression in Cell Line Check_Ubiquitination->Check_Cell_Line No Ubiquitination Hook_Effect Titrate PROTAC Concentration (Address Hook Effect) Check_Proteasome->Hook_Effect Proteasome Inactive Successful_Degradation Successful Degradation Check_Proteasome->Successful_Degradation Proteasome Active

Figure 2: Troubleshooting workflow for low degradation efficiency.

Q3: How do I choose between a CRBN- and a VHL-based Quizartinib PROTAC?

The choice between CRBN and VHL as the recruited E3 ligase can significantly affect a PROTAC's properties.[3]

  • CRBN: Ligands for CRBN, like pomalidomide, are relatively small. CRBN is primarily located in the nucleus.[]

  • VHL: VHL is present in both the cytoplasm and the nucleus.[] VHL forms stable, long-lived complexes which may be beneficial for degrading stable target proteins.[]

The optimal choice depends on the specific cellular context, the characteristics of the FLT3 protein to be degraded, and the overall design of the PROTAC molecule. It is often necessary to empirically test both types of PROTACs to determine which is more effective for your specific application.

Quantitative Data Summary

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize reported data for various FLT3 PROTACs. Note that experimental conditions may vary between studies.

Table 1: CRBN-Recruiting FLT3 PROTACs

PROTAC Name/ReferenceFLT3 Inhibitor WarheadTarget Cell Line(s)DC50 (nM)Dmax (%)FLT3 Mutation Targeted
LWY-713[6]GilteritinibMV4-110.61494.8ITD
TL12-186[7]Not SpecifiedMOLM-14Not Specified>25ITD

Table 2: VHL-Recruiting FLT3 PROTACs

PROTAC Name/ReferenceFLT3 Inhibitor WarheadTarget Cell Line(s)DC50 (nM)Dmax (%)FLT3 Mutation Targeted
Quizartinib-based[7]QuizartinibMV4-11Not Specified~60ITD
Sunitinib-based[8]SunitinibNot SpecifiedNot SpecifiedNot SpecifiedITD

Experimental Protocols

Protocol 1: Western Blot for FLT3 Degradation

This is the most direct method to quantify the reduction in FLT3 protein levels.[1]

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13 with FLT3-ITD mutations)

  • Quizartinib PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-FLT3, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a DMSO control and a co-treatment group with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to confirm proteasome-dependent degradation.[1]

  • Cell Lysis: Harvest and lyse cells in RIPA buffer.[9]

  • Protein Quantification: Determine protein concentration using a BCA assay.[9]

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.[1][9]

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize FLT3 levels to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to verify the formation of the FLT3-PROTAC-E3 ligase ternary complex.[10][11]

Materials:

  • Treated cell lysates from Protocol 1

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibodies: anti-FLT3, anti-CRBN, or anti-VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Immunoprecipitation: Incubate cell lysates with an antibody against either FLT3 or the E3 ligase overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for all three components of the ternary complex (FLT3, the E3 ligase, and a tag on the PROTAC if available).

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that FLT3 is ubiquitinated in a PROTAC-dependent manner.

Materials:

  • Treated cell lysates from Protocol 1 (ensure co-treatment with a proteasome inhibitor to allow accumulation of ubiquitinated proteins)

  • Primary antibodies: anti-FLT3, anti-ubiquitin

  • Other reagents as for Co-IP

Procedure:

  • Immunoprecipitation: Perform immunoprecipitation of FLT3 from the cell lysates as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated FLT3, which will appear as a high-molecular-weight smear.

Protocol 4: Proteasome Activity Assay

This assay helps to rule out issues with the cell's intrinsic degradation machinery.[12][13][14]

Materials:

  • Cell lysates

  • Proteasome activity assay kit (fluorometric or luminescent)

  • Proteasome inhibitor (positive control for inhibition)

Procedure:

  • Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions.

  • Assay: Perform the assay by incubating the lysates with a fluorogenic or luminogenic proteasome substrate.

  • Measurement: Measure the fluorescence or luminescence signal, which is proportional to proteasome activity. Compare the activity in treated and untreated cells.

cluster_1 Experimental Workflow for Troubleshooting Start_Exp Start Experiment (Cell Treatment with PROTAC) WB_Degradation Protocol 1: Western Blot for Degradation Start_Exp->WB_Degradation Co_IP Protocol 2: Co-IP for Ternary Complex WB_Degradation->Co_IP If degradation is low Analysis Data Analysis and Conclusion WB_Degradation->Analysis Sufficient Degradation Ubi_Assay Protocol 3: Ubiquitination Assay Co_IP->Ubi_Assay If ternary complex is weak Co_IP->Analysis Strong Ternary Complex Proteasome_Assay Protocol 4: Proteasome Activity Assay Ubi_Assay->Proteasome_Assay If ubiquitination is low Ubi_Assay->Analysis Strong Ubiquitination Proteasome_Assay->Analysis

Figure 3: Experimental workflow for troubleshooting Quizartinib PROTACs.

References

How to address off-target effects of Desmorpholinyl Quizartinib-PEG2-COOH based degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Desmorpholinyl Quizartinib-PEG2-COOH based degraders.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for a this compound based degrader?

Off-target effects can arise from several aspects of this PROTAC® molecule's design and mechanism of action:

  • Warhead-Mediated Off-Targets: The Desmorpholinyl Quizartinib warhead, derived from the FLT3 inhibitor Quizartinib, may bind to and induce the degradation of kinases other than the intended target. Quizartinib is known to be a potent inhibitor of FLT3 and c-KIT.[1][2] Therefore, off-target degradation of c-KIT and other structurally related kinases is a primary concern.

  • E3 Ligase Ligand-Mediated Off-Targets: The E3 ligase binder component of the PROTAC® could lead to unintended degradation of proteins that are natural substrates of the recruited E3 ligase or other proteins that fortuitously form a stable ternary complex. For instance, Pomalidomide-based PROTACs® have been observed to degrade zinc-finger (ZF) proteins.[3][4]

  • Ternary Complex-Dependent Off-Targets: The formation of a stable ternary complex (PROTAC®:Off-Target:E3 Ligase) can lead to the degradation of proteins that have little to no affinity for the warhead alone. These "neo-substrates" are a unique class of off-targets specific to degraders.

  • Downstream Signaling Effects: Degradation of the primary target can perturb signaling pathways, leading to changes in the abundance of other proteins that are not direct off-targets.[3]

  • The "Hook Effect": At excessively high concentrations, the PROTAC® can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can reduce on-target efficacy and potentially lead to off-target pharmacology.[3]

Q2: How can I experimentally identify off-target effects of my degrader?

A multi-faceted experimental approach is recommended for the robust identification of off-target effects:

  • Global Proteomics: Unbiased, mass spectrometry-based proteomics is the cornerstone for identifying off-target effects.[3][5] This involves comparing the proteome of cells treated with the degrader to a vehicle control. Proteins that show a significant decrease in abundance are potential off-targets.

  • Transcriptomics: RNA-sequencing can help distinguish between protein degradation and transcriptional downregulation.[3] If a protein's level decreases without a corresponding decrease in its mRNA, it is likely being degraded.

  • Targeted Validation: Potential off-targets identified through proteomics should be validated using orthogonal methods like Western blotting or targeted protein quantification.[3][6]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the degrader physically interacts with the potential off-target protein within the cell.[3][6]

  • CRISPR-Based Screens: CRISPR screening can identify genes that, when knocked out, confer resistance or sensitivity to the degrader, providing clues about its mechanism and potential off-targets.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cell Toxicity Off-target degradation of an essential protein.Perform a dose-response cell viability assay and compare the toxic concentration with the on-target degradation concentration (DC50). Use global proteomics to identify depleted proteins at the toxic concentration.
Discrepancy Between Binding Affinity and Degradation Potency Poor ternary complex formation for the intended target, or strong ternary complex formation with an off-target.Assess ternary complex formation using biophysical assays like co-immunoprecipitation or an in-vitro pull-down assay.[8][9]
Loss of On-Target Degradation at High Concentrations The "Hook Effect".[3]Perform a full dose-response curve to identify the optimal concentration range for degradation and observe if potency decreases at higher concentrations.
Phenotype Does Not Match Known On-Target Biology A significant off-target is being degraded and is responsible for the observed phenotype.Validate the on-target degradation with a rescue experiment (e.g., overexpressing a degrader-resistant mutant of the target). Use proteomics to identify other degraded proteins that could explain the phenotype.

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that should be generated to assess the selectivity of a this compound based degrader.

Table 1: Illustrative Selectivity Profile of Desmorpholinyl Quizartinib Warhead

Kinase TargetBinding Affinity (Kd, nM)
FLT3 (On-Target) < 1
c-KIT (Known Off-Target)5
Other Kinase 1> 1000
Other Kinase 2> 1000

Note: This data is hypothetical and should be experimentally determined for the specific warhead.

Table 2: Example Proteomics Data for Off-Target Identification

ProteinLog2 Fold Change (Degrader vs. Vehicle)p-valuePotential Off-Target?
Target Protein -4.5 < 0.001 No (On-Target)
c-KIT-3.8< 0.001Yes
Protein X-2.5< 0.01Yes
Protein Y-0.10.85No

Note: Significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the this compound based degrader at its optimal degradation concentration (e.g., 1x and 10x DC50). Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an inactive epimer).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[6]

  • LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze by tandem mass spectrometry.[6]

  • Data Analysis: Identify and quantify proteins across all samples. Calculate the fold change and statistical significance for each protein in the degrader-treated samples compared to the controls. Proteins with a statistically significant decrease in abundance are potential off-targets.

Protocol 2: Western Blot for Off-Target Validation

  • Sample Preparation: Treat cells as described in the proteomics protocol. Lyse the cells and determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the potential off-target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a suitable substrate.

  • Analysis: Quantify the band intensities to confirm the degradation of the potential off-target protein.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification start Treat Cells with Degrader and Controls proteomics Global Proteomics (LC-MS/MS) start->proteomics hit_id Identify Potential Off-Targets proteomics->hit_id validation Orthogonal Validation hit_id->validation cetsa Target Engagement (e.g., CETSA) hit_id->cetsa functional Functional Assays validation->functional cetsa->functional conclusion Confirm Off-Target and Assess Impact functional->conclusion G cluster_pathway Potential Off-Target Signaling Pathway Degrader Desmorpholinyl Quizartinib-PEG2-COOH FLT3 FLT3 (On-Target) Degrader->FLT3 Binds cKIT c-KIT (Off-Target) Degrader->cKIT Binds E3_Ligase E3 Ligase Degrader->E3_Ligase Recruits Proteasome Proteasome FLT3->Proteasome Degradation cKIT->Proteasome Degradation E3_Ligase->FLT3 E3_Ligase->cKIT G cluster_logic Troubleshooting Logic for Unexpected Phenotype phenotype Unexpected Phenotype Observed is_on_target Is the on-target protein degraded? phenotype->is_on_target validate_on_target Validate On-Target Degradation (Western Blot) is_on_target->validate_on_target No rescue Perform On-Target Rescue Experiment is_on_target->rescue Yes phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued on_target_effect Phenotype is On-Target Mediated phenotype_rescued->on_target_effect Yes off_target_investigation Investigate Off-Targets (Proteomics) phenotype_rescued->off_target_investigation No off_target_effect Phenotype is Off-Target Mediated off_target_investigation->off_target_effect

References

Technical Support Center: Strategies for Overcoming Cellular Resistance to Quizartinib-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Quizartinib-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a Quizartinib-based PROTAC strategy to overcome resistance?

A1: Quizartinib is a potent FLT3 inhibitor, but its efficacy can be limited by acquired resistance, primarily through on-target secondary mutations in the FLT3 kinase domain (e.g., D835Y, F691L) or activation of bypass signaling pathways (e.g., RAS/MAPK).[1][2] A Quizartinib-based PROTAC offers a distinct mechanism of action. Instead of merely inhibiting FLT3, it hijacks the cell's ubiquitin-proteasome system to induce the degradation of the entire FLT3 protein.[1] This approach can potentially overcome resistance mediated by mutations that interfere with inhibitor binding and may lead to a more sustained and profound therapeutic effect.[1]

Q2: What are the key components of a Quizartinib-based PROTAC?

A2: A Quizartinib-based PROTAC is a heterobifunctional molecule comprising three main components:

  • A Quizartinib-derived warhead: This portion of the molecule binds to the FLT3 protein.

  • An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3]

  • A chemical linker: This connects the FLT3-binding warhead to the E3 ligase ligand, and its length and composition are critical for optimal ternary complex formation and subsequent degradation.

Q3: My Quizartinib-based PROTAC is not inducing degradation of FLT3. What are the potential causes?

A3: Lack of FLT3 degradation by a Quizartinib-based PROTAC can stem from several factors:

  • Poor cell permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.

  • Inefficient ternary complex formation: The PROTAC may not effectively bridge FLT3 and the E3 ligase due to a suboptimal linker or steric hindrance.

  • Low E3 ligase expression: The target cells may have low endogenous levels of the recruited E3 ligase (CRBN or VHL).

  • Drug efflux: The PROTAC may be actively transported out of the cell by efflux pumps like MDR1.[4]

  • Compound instability: The PROTAC molecule may be unstable in the experimental conditions.

Q4: What are the potential mechanisms of acquired resistance to Quizartinib-based PROTACs?

A4: While PROTACs can overcome some forms of resistance to traditional inhibitors, cells can still develop resistance to PROTACs through various mechanisms:

  • Mutations in the E3 ligase: Alterations in CRBN or VHL can prevent the PROTAC from binding and recruiting the ligase.[3][4]

  • Downregulation of E3 ligase components: Reduced expression of essential components of the E3 ligase complex can impair PROTAC efficacy.[4]

  • Mutations in the target protein: Although less common for PROTACs that retain binding, mutations in FLT3 could potentially interfere with the formation of a stable ternary complex.

  • Activation of compensatory pathways: Cells may upregulate parallel signaling pathways to bypass their dependency on FLT3.

Troubleshooting Guides

Problem 1: No or weak degradation of FLT3 observed by Western Blot.

This is a common issue when starting with a new Quizartinib-based PROTAC. Follow this systematic troubleshooting workflow:

Troubleshooting_Weak_Degradation Start Start: No/Weak FLT3 Degradation Verify_Compound 1. Verify Compound Integrity - Confirm structure, purity, and stability. - Prepare fresh stock solution. Start->Verify_Compound Dose_Response 2. Optimize Concentration & Time - Perform a broad dose-response (e.g., 0.1 nM to 10 µM). - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24h). Verify_Compound->Dose_Response Permeability 3. Assess Cell Permeability - Use cellular thermal shift assay (CETSA) or NanoBRET™ Target Engagement Assay. Dose_Response->Permeability If still no degradation Ternary_Complex 4. Confirm Ternary Complex Formation - Perform co-immunoprecipitation or NanoBRET™ Ternary Complex Assay. Permeability->Ternary_Complex If target engagement is confirmed Redesign Outcome: Redesign PROTAC (linker, E3 ligase ligand) Permeability->Redesign If poor permeability/engagement Ubiquitination 5. Check for FLT3 Ubiquitination - Perform an in-cell ubiquitination assay. Ternary_Complex->Ubiquitination If ternary complex forms Ternary_Complex->Redesign If no ternary complex Proteasome_Activity 6. Verify Proteasome Dependence - Co-treat with a proteasome inhibitor (e.g., MG132). - Expect rescue of FLT3 degradation. Ubiquitination->Proteasome_Activity If ubiquitination is observed Ubiquitination->Redesign If no ubiquitination E3_Ligase_Expression 7. Check E3 Ligase Expression - Confirm CRBN or VHL expression by Western blot or qPCR. Proteasome_Activity->E3_Ligase_Expression If degradation is proteasome-dependent Success Outcome: Degradation Observed Proteasome_Activity->Success If FLT3 levels are rescued E3_Ligase_Expression->Redesign If all steps are positive but degradation is weak

Troubleshooting workflow for weak or no FLT3 degradation.
Problem 2: The "Hook Effect" is observed, with decreased degradation at high PROTAC concentrations.

The hook effect is a known phenomenon for PROTACs where the formation of unproductive binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) at high concentrations outcompetes the formation of the productive ternary complex.

Solutions:

  • Titrate to lower concentrations: Perform a detailed dose-response curve with smaller concentration increments at the higher end to precisely identify the optimal concentration for maximal degradation before the hook effect occurs.

  • Enhance cooperativity: Redesigning the PROTAC with a different linker may promote more favorable protein-protein interactions within the ternary complex, increasing its stability and reducing the hook effect.

Data Presentation

The following tables summarize key quantitative data for Quizartinib and representative FLT3 PROTACs. This data is essential for comparing their potency and efficacy in cellular models of Acute Myeloid Leukemia (AML).

Table 1: In Vitro Anti-proliferative and Degradation Activity of Quizartinib and FLT3 PROTACs

CompoundCell LineMutation StatusIC50 (nM)DC50 (nM)Dmax (%)E3 Ligase RecruitedCitation(s)
QuizartinibMV4-11FLT3-ITD0.4N/AN/AN/A[1]
QuizartinibMOLM-14FLT3-ITD<1N/AN/AN/A[5]
VHL-based PROTACMV4-11FLT3-ITD36 ± 3~60% degradationNot ReportedVHL[1][3]
CRBN-based PROTAC (TL12-186)MOLM-14FLT3-ITDNot Reported>25% degradation of 14 proteinsNot ReportedCRBN[3]
PROTAC FLT-3 degrader 3MV4-11FLT3-ITD7.55Not ReportedNot ReportedNot Specified[6]

N/A: Not Applicable. Data for specific Quizartinib-based PROTACs can vary significantly based on the linker and E3 ligase ligand used.

Experimental Protocols

Protocol 1: Western Blot for FLT3 Degradation

This is the most direct method to quantify the reduction in target protein levels.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-14)

  • Quizartinib-based PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FLT3, anti-p-FLT3, anti-p-STAT5, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed AML cells at an appropriate density. Treat cells with a range of concentrations of the Quizartinib-based PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the blot using an ECL substrate and capture the signal.

  • Data Analysis: Quantify band intensities and normalize the FLT3 signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (PROTAC dose-response & time-course) Cell_Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE & Transfer (Separate proteins, transfer to PVDF) Protein_Quant->SDS_PAGE Immunoblotting 5. Immunoblotting (Blocking, primary & secondary antibodies) SDS_PAGE->Immunoblotting Detection 6. Detection (ECL substrate & imaging) Immunoblotting->Detection Analysis 7. Data Analysis (Quantify bands, normalize, calculate DC50/Dmax) Detection->Analysis FLT3_Signaling FLT3_ITD FLT3-ITD (Constitutively Active) RAS_MAPK RAS/RAF/MEK/ERK Pathway FLT3_ITD->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT STAT5 STAT5 Pathway FLT3_ITD->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation PROTAC_Mechanism PROTAC Quizartinib-based PROTAC FLT3 FLT3 Protein PROTAC->FLT3 binds E3_Ligase E3 Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (FLT3-PROTAC-E3) Ubiquitination FLT3 Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for Degraded_FLT3 Degraded FLT3 Proteasome->Degraded_FLT3

References

Technical Support Center: Enhancing the Aqueous Solubility and Stability of FLT3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous solubility and stability of Fms-Like Tyrosine Kinase 3 (FLT3) Proteolysis Targeting Chimeras (PROTACs). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked questions (FAQs)

Q1: Why do FLT3 PROTACs often exhibit poor aqueous solubility?

A1: FLT3 PROTACs, like many other PROTACs, are large molecules that often fall "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule. Their high molecular weight, large surface area, and often lipophilic nature contribute to their low solubility in aqueous solutions. The complex structure, consisting of two ligands and a linker, can lead to strong intermolecular interactions, favoring aggregation and precipitation in aqueous media.

Q2: What are the downstream consequences of poor PROTAC solubility in my experiments?

A2: Poor aqueous solubility can significantly impact the reliability and reproducibility of your experimental results. Common issues include:

  • Precipitation in Assays: The PROTAC may crash out of solution in cell culture media or biochemical buffers, leading to an underestimation of its true potency (e.g., DC50, IC50).

  • Inaccurate Quantification: Undissolved compound can lead to errors in determining the actual concentration in stock solutions and experimental wells.

  • Reduced Bioavailability: In cellular and in vivo studies, low solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.

  • Lack of Reproducibility: The extent of precipitation can vary between experiments, leading to high variability in your data.

Q3: How can I improve the solubility of my FLT3 PROTAC for in vitro assays?

A3: Several strategies can be employed to enhance the solubility of your FLT3 PROTAC for experimental use:

  • Co-solvents: Using a small percentage of an organic co-solvent like DMSO in your final aqueous solution can help maintain solubility. However, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity.

  • Formulation Strategies: For more challenging compounds, formulation approaches such as the preparation of amorphous solid dispersions (ASDs) can be effective. ASDs involve dispersing the PROTAC in a polymer matrix to prevent crystallization and enhance dissolution.[1][2]

  • Chemical Modification: If you are in the process of designing new PROTACs, consider chemical modifications to improve solubility. This can include incorporating polar functional groups or using more hydrophilic linkers (e.g., those containing polyethylene (B3416737) glycol (PEG) units).

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions, typically by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method often used in early drug discovery for screening compounds.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.

For initial screening and troubleshooting of in vitro assays, kinetic solubility is often sufficient. For lead optimization and formulation development, thermodynamic solubility is more relevant.

Q5: How can I assess the stability of my FLT3 PROTAC in an aqueous buffer?

A5: The chemical stability of your FLT3 PROTAC in an aqueous buffer (e.g., PBS) can be assessed by incubating a solution of the PROTAC at a specific temperature (e.g., 37°C) and monitoring the concentration of the intact PROTAC over time using an analytical method like HPLC or LC-MS. A decrease in the concentration of the parent compound over time indicates instability.

Troubleshooting Guides

Issue 1: Precipitation of FLT3 PROTAC upon dilution in aqueous buffer.

Symptoms:

  • Visible precipitate or cloudiness in the well of a microplate or in the tube.

  • Inconsistent and non-reproducible results in cell-based or biochemical assays.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Verify Stock Solution - Is the DMSO stock clear? - Is the concentration correct? start->check_stock assess_solubility 2. Determine Kinetic Solubility - Perform a kinetic solubility assay. - Is the experimental concentration below the solubility limit? check_stock->assess_solubility Stock OK optimize_dilution 3. Optimize Dilution Method - Use pre-warmed buffer. - Add PROTAC stock to buffer with vortexing. assess_solubility->optimize_dilution Conc. > Limit use_cosolvents 4. Employ Co-solvents/Formulation - Keep final DMSO <0.5%. - Consider formulating with excipients (e.g., PEG, Tween). assess_solubility->use_cosolvents Conc. < Limit optimize_dilution->use_cosolvents modify_protac 5. Re-evaluate PROTAC Design - (For medicinal chemists) - Incorporate hydrophilic linkers or ionizable groups. use_cosolvents->modify_protac Still Precipitates resolved Issue Resolved use_cosolvents->resolved Solubility Improved modify_protac->resolved

Troubleshooting workflow for PROTAC precipitation.
Issue 2: Loss of FLT3 PROTAC activity over time in solution.

Symptoms:

  • Decreased efficacy in longer-term cellular assays.

  • Inconsistent results when using aged solutions.

Troubleshooting Workflow:

G start Loss of Activity Observed check_storage 1. Verify Storage Conditions - Is the stock solution stored properly (-20°C or -80°C)? - Have there been multiple freeze-thaw cycles? start->check_storage assess_stability 2. Assess Chemical Stability - Perform a stability assay in the relevant buffer. - Is the PROTAC degrading over time? check_storage->assess_stability Storage OK prepare_fresh 3. Prepare Fresh Solutions - Always use freshly prepared dilutions for experiments. assess_stability->prepare_fresh Degradation Observed modify_protac 4. Re-evaluate PROTAC Design - (For medicinal chemists) - Modify metabolically labile sites. assess_stability->modify_protac Significant Degradation resolved Issue Resolved assess_stability->resolved Stable prepare_fresh->resolved modify_protac->resolved

Troubleshooting workflow for PROTAC instability.

Data Presentation

Table 1: Aqueous Solubility of Representative PROTACs

Note: Specific aqueous solubility data for many named FLT3 PROTACs is not always publicly available. The following table provides illustrative data for different PROTACs to highlight the range of solubilities observed and the potential impact of chemical modifications.

PROTAC Name/TypeTargetE3 LigaseLinker TypeAqueous Solubility (µg/mL)Reference
Illustrative FLT3 PROTAC A FLT3CRBNAlkyl< 1Hypothetical
Illustrative FLT3 PROTAC B FLT3CRBNPEG15Hypothetical
Illustrative FLT3 PROTAC C FLT3VHLAlkyl-piperazine50Hypothetical
ARCC-4 ARCRBNNot SpecifiedLow (Improved by ASD)[2]
CDK9 Degrader 14 CDK9CRBNTriazole-containing~40 µM
PROTAC 40 (USP7 Degrader) USP7VHLPiperazine-modified>170-fold increase vs precursor
Table 2: Degradation Performance of Selected FLT3 PROTACs
PROTAC NameFLT3 Inhibitor WarheadE3 Ligase LigandTarget Cell Line(s)DC50 (nM)Dmax (%)FLT3 Mutation Targeted
Compound 35 Novel InhibitorCRBNMV4-11Dose-dependent degradationNot specifiedITD
PF15 Not specifiedNot specifiedFLT3-ITD positive cellsDose-dependent degradationNot specifiedITD

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility of an FLT3 PROTAC in an aqueous buffer.

Materials:

  • FLT3 PROTAC

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well clear-bottom microplates

  • Nephelometer or plate reader with a light scattering module

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the FLT3 PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a DMSO plate, perform a serial dilution of the stock solution to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a clear-bottom microplate. Include a DMSO-only control.

  • Add Aqueous Buffer: Rapidly add a fixed volume of PBS (e.g., 198 µL) to each well to achieve the final desired PROTAC concentrations. The final DMSO concentration should be kept low (e.g., 1%).

  • Incubation: Shake the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background (DMSO control) is determined as the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay using HPLC

Objective: To determine the equilibrium solubility of an FLT3 PROTAC.

Materials:

  • Solid FLT3 PROTAC powder

  • PBS, pH 7.4

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Shaker/incubator

  • Centrifuge and/or filtration device (e.g., 0.45 µm filter)

Procedure:

  • Prepare Saturated Solution: Add an excess amount of solid FLT3 PROTAC to a known volume of PBS in a glass vial.

  • Equilibration: Tightly cap the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution through a 0.45 µm filter.

  • Sample Preparation: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of the dissolved PROTAC.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in µg/mL or µM.

Protocol 3: Chemical Stability Assay in Aqueous Buffer

Objective: To assess the chemical stability of an FLT3 PROTAC in PBS over time.

Materials:

  • FLT3 PROTAC

  • DMSO

  • PBS, pH 7.4

  • Incubator (e.g., 37°C)

  • LC-MS system

  • Acetonitrile (B52724) (ACN) with an internal standard

Procedure:

  • Prepare PROTAC Solution: Prepare a solution of the FLT3 PROTAC in PBS at a known concentration (e.g., 10 µM). The initial DMSO concentration should be low (<1%).

  • Incubation: Incubate the solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a known concentration of an internal standard. This will precipitate any proteins and stop degradation.

  • Sample Preparation: Vortex the samples and centrifuge to pellet any precipitate. Transfer the supernatant for analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining concentration of the parent FLT3 PROTAC at each time point.

  • Data Analysis: Plot the percentage of the remaining PROTAC versus time. From this data, you can determine the half-life (t½) of the PROTAC in the buffer.

Mandatory Visualizations

FLT3 Signaling Pathway

FLT3_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Simplified FLT3 signaling pathway.
PROTAC Mechanism of Action

PROTAC_MoA PROTAC FLT3 PROTAC Ternary_Complex Ternary Complex (FLT3-PROTAC-E3) PROTAC->Ternary_Complex FLT3 FLT3 Protein FLT3->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation FLT3 Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

General mechanism of action for an FLT3 PROTAC.
Experimental Workflow for Solubility and Stability Assessment

Exp_Workflow Start Start: FLT3 PROTAC Kinetic_Sol Kinetic Solubility Assay (Nephelometry) Start->Kinetic_Sol Thermo_Sol Thermodynamic Solubility Assay (HPLC) Start->Thermo_Sol Chem_Stab Chemical Stability Assay (LC-MS) Start->Chem_Stab Data_Analysis Data Analysis - Solubility Limit (µg/mL) - Stability Half-life (t½) Kinetic_Sol->Data_Analysis Thermo_Sol->Data_Analysis Chem_Stab->Data_Analysis Decision Decision Making - Proceed with assays? - Reformulate? - Redesign? Data_Analysis->Decision

Workflow for assessing PROTAC solubility and stability.

References

Refining purification methods for highly pure Quizartinib PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for highly pure Quizartinib-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the standard chromatographic methods for purifying Quizartinib PROTACs?

The most common methods for purifying Quizartinib PROTACs, which are relatively large and often greasy small molecules, are reverse-phase high-performance liquid chromatography (RP-HPLC), preparative supercritical fluid chromatography (SFC), and flash column chromatography. RP-HPLC is favored for final purification steps due to its high resolving power for closely related impurities.[1][2] SFC is an excellent orthogonal technique, particularly for chiral PROTACs or those that are difficult to separate by RP-HPLC. Flash chromatography is typically used for initial, crude purification after synthesis.

Q2: What are the most common impurities encountered during Quizartinib PROTAC synthesis and purification?

Common impurities include unreacted starting materials (Quizartinib, E3 ligase ligand, linker), excess coupling reagents, and byproducts from side reactions. A significant challenge is the formation of homo-bifunctional dimers (e.g., two Quizartinib molecules linked together or two E3 ligase ligands linked together) which can have similar chromatographic behavior to the desired hetero-bifunctional PROTAC.[3]

Q3: How should I assess the purity of my final Quizartinib PROTAC?

A combination of analytical techniques is essential for confirming the purity and identity of the final product. High-purity is typically defined as >95% or >98%. Key methods include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by UV chromatogram.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any structural isomers or residual solvents.

  • Analytical HPLC/UPLC: To obtain a precise purity value based on the peak area at a specific wavelength (e.g., 254 nm or 280 nm).

Q4: What are the recommended storage conditions for purified Quizartinib PROTACs?

For long-term stability, purified Quizartinib PROTACs should be stored as a solid (lyophilized powder) at -20°C or -80°C, protected from light and moisture. For short-term use, stock solutions are typically prepared in DMSO and stored at -80°C. PROTACs can be unstable in aqueous media, so it is crucial to assess their stability in cell culture medium before conducting biological assays.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Quizartinib PROTACs.

Issue 1: Low Purity After Initial Purification

Question: My Quizartinib PROTAC has a purity of less than 80% after flash chromatography, with several co-eluting impurities. What steps should I take next?

Answer: A purity of <80% after initial cleanup is common and typically requires a high-resolution polishing step.

  • Strategy 1: Orthogonal Chromatography: The impurities co-eluting in your initial system (e.g., normal-phase flash chromatography) may have different retention properties under reverse-phase conditions. Proceed with RP-HPLC, which separates molecules based on hydrophobicity.[5]

  • Strategy 2: Optimize HPLC Gradient: If using RP-HPLC, a shallow gradient (e.g., changing the organic phase by 0.5-1% per minute) around the elution point of your PROTAC can significantly improve the resolution between your product and closely-related impurities.[1]

  • Strategy 3: Change the Mobile Phase System: The selectivity of the separation can be altered by changing the mobile phase additives. If you are using a standard 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724)/water, consider switching to a formic acid (FA) system or using methanol (B129727) as the organic modifier instead of acetonitrile.

G Start Low Purity (<80% after Flash) HPLC Proceed to RP-HPLC Start->HPLC High-Res Step Optimize Optimize HPLC Method HPLC->Optimize Shallow Use a Shallow Gradient Optimize->Shallow ChangeSolvent Change Mobile Phase System (e.g., MeOH, FA) Optimize->ChangeSolvent Orthogonal Use Orthogonal Method (e.g., SFC) Optimize->Orthogonal End Purity >95% Shallow->End ChangeSolvent->End Orthogonal->End

Caption: Troubleshooting workflow for low initial purity.

Issue 2: PROTAC Degradation During Purification

Question: My LC-MS analysis shows the presence of hydrolysis products (e.g., cleaved linker or E3 ligase ligand) after HPLC purification. How can I prevent this?

Answer: PROTACs, especially those with ester-containing linkers or certain E3 ligase ligands like those for VHL, can be susceptible to hydrolysis under acidic or basic conditions.

  • Control pH: The 0.1% TFA commonly used in RP-HPLC creates a very acidic environment (pH ~2). If you suspect acid-catalyzed hydrolysis, switch to a mobile phase with 0.1% formic acid (pH ~2.7) or consider a buffered system like ammonium (B1175870) bicarbonate if your molecule is stable at a higher pH.

  • Reduce Temperature: Perform the purification at a lower temperature (e.g., 4°C) to slow the rate of degradation. Many HPLC systems have column thermostatting capabilities.

  • Minimize Time in Solution: Do not let the crude material or purified fractions sit in the aqueous mobile phase for extended periods. Lyophilize the pure fractions immediately after collection and analysis.[4]

Issue 3: Poor Peak Shape in HPLC

Question: During analytical or preparative HPLC, my Quizartinib PROTAC peak is broad and tailing. What is the cause and how can I fix it?

Answer: Poor peak shape is often caused by secondary interactions between the basic nitrogens in the Quizartinib moiety and residual acidic silanols on the silica-based column packing.[2]

  • Increase Ion-Pairing Agent: If using TFA, ensure the concentration is sufficient (0.1%). TFA acts as an ion-pairing agent, masking the silanols and improving peak shape.

  • Use a Modern Column: High-purity silica (B1680970) columns with advanced end-capping are designed to minimize these secondary interactions. Using a column specifically designed for peptide or basic compound purification can be beneficial.[2]

  • Reduce Sample Load: Overloading the column can lead to broad, fronting peaks. Perform a loading study to determine the maximum amount of your PROTAC that can be injected without compromising peak shape.

  • Check Solubility: Ensure your PROTAC is fully dissolved in the injection solvent. Injecting a sample that is partially precipitated will lead to severe peak broadening. It is best to dissolve the sample in 100% DMSO or DMF and then dilute it with the initial mobile phase.

G Start Poor Peak Shape (Broad, Tailing) Cause1 Secondary Interactions Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Low Solubility Start->Cause3 Sol1 Increase TFA or use modern column Cause1->Sol1 Sol2 Reduce Sample Load Cause2->Sol2 Sol3 Ensure Full Dissolution in Injection Solvent Cause3->Sol3

Caption: Root causes and solutions for poor HPLC peak shape.

Experimental Protocols

Protocol: Reverse-Phase HPLC Purification of a Quizartinib PROTAC

This protocol provides a general framework for purifying a Quizartinib PROTAC using a C18 stationary phase.

1. Materials & Equipment:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 19 x 250 mm, 5 µm particle size)

  • Solvents: HPLC-grade acetonitrile (ACN) and water, trifluoroacetic acid (TFA)

  • Sample: Crude Quizartinib PROTAC dissolved in DMSO or DMF

  • Fraction collector

  • Lyophilizer (freeze-dryer)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water. To 1 L of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes.

3. Sample Preparation:

  • Dissolve the crude PROTAC in a minimal amount of DMSO or DMF (e.g., 20-50 mg/mL).

  • If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

4. Purification Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate (e.g., 15 mL/min).

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: A typical scouting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Gradient Optimization: Based on the scouting run, optimize the gradient to improve separation around the target peak. For example, if the PROTAC elutes at 60% B, a new gradient might be:

    • 0-5 min: Hold at 40% B

    • 5-35 min: Linear gradient from 40% to 70% B

    • 35-40 min: Linear gradient from 70% to 95% B (column wash)

    • 40-45 min: Hold at 95% B

    • 45-50 min: Return to 40% B and re-equilibrate

  • Fraction Collection: Collect fractions based on the UV detector signal (e.g., at 254 nm). Collect the main peak in multiple small fractions.

5. Post-Purification Processing:

  • Analysis: Analyze the collected fractions using analytical LC-MS to identify those containing the pure product.

  • Pooling: Combine the pure fractions.

  • Lyophilization: Freeze the pooled fractions (e.g., using a dry ice/acetone bath) and lyophilize under high vacuum until a dry powder is obtained.

G cluster_prep Preparation cluster_run HPLC Run cluster_post Post-Processing P1 Prepare Mobile Phases (A/B) P3 Equilibrate C18 Column P1->P3 P2 Dissolve Crude PROTAC in DMSO R1 Inject Sample P3->R1 R2 Run Gradient Elution (e.g., 5-95% B) R1->R2 R3 Monitor UV Signal (254 nm) R2->R3 R4 Collect Fractions R3->R4 PO1 Analyze Fractions by LC-MS R4->PO1 PO2 Pool Pure Fractions PO1->PO2 PO3 Lyophilize to Dry Powder PO2->PO3

Caption: General experimental workflow for RP-HPLC purification.

Data & Method Comparison

Table 1: Comparison of Common Purification Techniques for Quizartinib PROTACs

TechniqueTypical Stationary PhaseMobile Phase SystemResolutionThroughputKey Advantage/Disadvantage
Flash Chromatography Silica Gel, C18-functionalized SilicaHexanes/EtOAc, DCM/MeOHLowHighAdvantage: Fast, good for crude cleanup. Disadvantage: Low resolution, not for final purity.
Reverse-Phase HPLC C18, C8, Phenyl-HexylAcetonitrile/Water + TFA or FAVery HighLow-MediumAdvantage: Excellent for high-purity polishing.[6] Disadvantage: Can degrade acid-labile molecules.
Supercritical Fluid Chromatography (SFC) Chiral or Achiral (e.g., Diol, Pyridyl Amide)CO₂ with co-solvents (MeOH, IPA)HighMediumAdvantage: Orthogonal to RP-HPLC, good for complex mixtures. Disadvantage: Requires specialized equipment.
Size Exclusion Chromatography (SEC) Porous polymer or silica beadsTHF, Toluene, Buffered AqueousLowLowAdvantage: Separates based on size, good for removing dimers.[7] Disadvantage: Low resolution for molecules of similar size.

Table 2: Purity Analysis Methods and Acceptance Criteria

Analytical MethodInformation ProvidedTypical Acceptance Criteria for >98% Purity
Analytical RP-HPLC (UV) Purity based on relative peak area.Main peak area is ≥98.0% of total peak area at a relevant wavelength.
LC-MS Confirms mass of the target compound and major impurities.A single major peak in the chromatogram with the correct [M+H]⁺. No single impurity >0.5%.
¹H NMR (e.g., 500 MHz) Confirms structural integrity and identifies organic impurities/solvents.All expected protons are present with correct integration and splitting. No unidentified signals >1-2% of product signals.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for FLT3 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fms-like tyrosine kinase 3 (FLT3) degradation analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Western blot experiments for FLT3.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding Western blotting for FLT3.

1. Why do I see multiple bands for FLT3 on my Western blot?

You are likely observing different glycosylated forms of the FLT3 protein.[1] FLT3 undergoes post-translational modification in the form of glycosylation. The immature, non-glycosylated form of FLT3 has a molecular weight of approximately 130 kDa and is located in the endoplasmic reticulum.[1] The mature, fully glycosylated form is found on the cell surface and has a higher molecular weight, around 160 kDa.[1] The presence of both bands is common, especially when studying FLT3 trafficking and maturation.[1]

  • Troubleshooting Tip: To confirm that the multiple bands are due to glycosylation, you can treat your cell lysates with an enzyme like Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F).[1] Endo H specifically cleaves high-mannose oligosaccharides found on immature glycoproteins in the ER, while PNGase F removes most N-linked glycans.[1] This treatment should cause a shift from the higher molecular weight band to the lower molecular weight form.[1]

2. I'm not detecting the phosphorylated form of FLT3 (p-FLT3). What could be the issue?

Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation.[1] Here are some solutions to improve p-FLT3 detection:

  • Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.[1]

  • Optimize Antibody and Blocking Conditions: You may need to try a different primary antibody or optimize the dilution of your current one.[2] For phosphorylated proteins, blocking with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is often recommended over non-fat dry milk, as milk contains phosphoproteins like casein that can increase background.[1]

  • Use a Sensitive Substrate: A more sensitive chemiluminescent substrate can help in detecting low-abundance proteins.[2]

  • Enrich for Your Target: If the signal is still weak, consider performing an immunoprecipitation (IP) with a total FLT3 antibody to enrich for the protein before running the Western blot.[1]

  • Induce Phosphorylation: Ensure your experimental conditions are optimal for inducing FLT3 phosphorylation, which may involve stimulating cells with the FLT3 ligand (FL).[1]

3. Why is my total FLT3 signal weak or absent?

Several factors could lead to a weak or absent signal for total FLT3. Consider the following:

  • Protein Load: You may not be loading enough protein. Try increasing the amount of protein loaded per lane to 20-50 µg.[1]

  • Antibody Dilution: The primary antibody concentration may not be optimal. Try a range of dilutions around the manufacturer's recommendation.[1]

  • Protein Transfer: For a large protein like FLT3 (~160 kDa), ensure your transfer conditions are optimized. A wet transfer at 100V for 2 hours at 4°C is a good starting point.[1] You can check transfer efficiency with a Ponceau S stain.[3]

  • Antibody Quality: Ensure your primary and secondary antibodies are stored correctly and have not expired.[4]

4. Why is my background so high on the Western blot?

High background can obscure your bands of interest. Here are some common causes and solutions:

  • Insufficient Blocking: Increase the blocking time to at least 1 hour at room temperature or try blocking overnight at 4°C.[1] You can also try different blocking buffers.[1]

  • Inadequate Washing: Increase the duration and number of washes after primary and secondary antibody incubations to remove non-specific binding.[1] Adding a small amount of Tween 20 (0.05% to 0.1%) to your wash buffer can also help.[1]

  • Antibody Concentration Too High: The concentrations of your primary or secondary antibodies may be too high, leading to non-specific binding. Try using more dilute antibody solutions.[1]

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[1]

5. Which cell lines are appropriate for studying FLT3 degradation?

The choice of cell line is critical. For studying FLT3 degradation, especially in the context of acute myeloid leukemia (AML), it is best to use cell lines that endogenously express FLT3.

  • FLT3-ITD Positive AML: MV4-11 and MOLM-13 cell lines are widely used as they harbor the FLT3-ITD mutation.[5]

  • FLT3 Wild-Type: For wild-type FLT3 studies, cell lines such as HL-60 and U937 can be used.[5]

  • Negative Control: It is also advisable to include a negative control cell line that does not express FLT3 to assess off-target effects.

Troubleshooting Guides

Here are some structured guides to help you troubleshoot inconsistent results in your FLT3 degradation experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent FLT3 degradation between experiments 1. Cell culture variability: Cell passage number, confluency, or health can affect protein expression and degradation. 2. Inconsistent drug/inhibitor treatment: Variations in concentration, incubation time, or compound stability. 3. Uneven protein loading: Inaccurate protein quantification.1. Standardize cell culture: Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency at the time of treatment. 2. Ensure consistent treatment: Prepare fresh drug dilutions for each experiment from a validated stock. Ensure accurate timing of treatments. 3. Accurate protein quantification: Use a reliable protein assay (e.g., BCA) and ensure all samples are within the linear range of the assay. Always run a loading control (e.g., GAPDH, β-Actin) to confirm equal loading.
Multiple bands for FLT3 (130 kDa and 160 kDa) Glycosylation: FLT3 exists as an immature, unglycosylated form (~130 kDa) and a mature, glycosylated form (~160 kDa).[1]Perform a deglycosylation assay: Treat lysates with PNGase F or Endo H to confirm that the upper band shifts down to the lower molecular weight.[1]
Weak or no p-FLT3 signal 1. Phosphatase activity: Phosphatases in the lysate have dephosphorylated p-FLT3. 2. Low antibody affinity/concentration: The primary antibody is not effectively binding to p-FLT3. 3. Blocking buffer interference: Non-fat milk can mask the phospho-epitope.1. Use inhibitors: Always add fresh phosphatase inhibitors to your lysis buffer.[1] 2. Optimize antibody: Try a different p-FLT3 antibody or increase the concentration of your current one.[2] 3. Change blocking buffer: Use 5% BSA in TBST for blocking when probing for phosphorylated proteins.[1]
High background on the blot 1. Insufficient blocking or washing. 2. Antibody concentration too high. 3. Contaminated buffers. 1. Optimize blocking/washing: Increase blocking time to 1 hour at room temperature or overnight at 4°C. Increase the number and duration of washes.[1] 2. Titrate antibodies: Reduce the concentration of primary and/or secondary antibodies.[1] 3. Use fresh buffers: Prepare fresh blocking and washing buffers for each experiment.[6]

Quantitative Data Summary

Recommended Antibody Dilutions
AntibodyTypeRecommended Starting DilutionBlocking Buffer
Total FLT3 Rabbit Polyclonal/Monoclonal1:10005% Non-fat milk or 5% BSA in TBST
Phospho-FLT3 (p-FLT3) Rabbit Monoclonal1:500 - 1:10005% BSA in TBST
GAPDH / β-Actin Mouse Monoclonal1:5000 - 1:10,0005% Non-fat milk or 5% BSA in TBST

Note: Optimal dilutions should be determined empirically for your specific experimental conditions.

Lysis Buffer Recipes
BufferCompositionUse Case
RIPA Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSGeneral purpose, good for solubilizing most cellular proteins.
NP-40 Lysis Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40Milder lysis, good for preserving protein-protein interactions.

Note: Always add a fresh protease and phosphatase inhibitor cocktail to the lysis buffer immediately before use.[1]

Experimental Protocols

Protocol 1: Western Blot for Total and Phospho-FLT3
  • Sample Preparation:

    • Harvest cells and wash once with ice-cold PBS.[7]

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[7]

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.[1]

    • Load 20-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel.[1]

    • Run the gel until the dye front reaches the bottom.[1]

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane.[1]

    • For a wet transfer, perform at 100V for 2 hours at 4°C.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-FLT3 or anti-phospho-FLT3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[1]

    • Image the blot using a chemiluminescence detection system.[1]

Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for FLT3 Degradation
  • Cell Treatment:

    • Plate cells and allow them to adhere or grow to the desired confluency.

    • Treat cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 10-100 µg/mL.[1]

    • At various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours), harvest the cells.[1]

  • Sample Preparation and Western Blot:

    • Prepare cell lysates and perform Western blotting for total FLT3 as described in Protocol 1.[1]

    • Also, probe for a loading control protein with a long half-life (e.g., Actin or Tubulin) to ensure equal protein loading across all time points.[1]

  • Data Analysis:

    • Quantify the band intensity for FLT3 at each time point using densitometry software.[1]

    • Normalize the FLT3 band intensity to the loading control.[1]

    • Plot the normalized FLT3 levels against time to determine the degradation rate.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes PI3K PI3K FLT3->PI3K GRB2 GRB2/SOS FLT3->GRB2 JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 Transcription Transcription STAT5->Transcription

Caption: Simplified FLT3 signaling pathway upon ligand binding.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (with Protease/Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds Sample Prep & SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking (e.g., 5% BSA in TBST) transfer->block primary Primary Antibody Incubation (e.g., anti-FLT3, overnight at 4°C) block->primary wash1 Wash (3x with TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated, 1hr at RT) wash1->secondary wash2 Wash (3x with TBST) secondary->wash2 detect Chemiluminescent Detection (ECL) wash2->detect image Imaging & Data Analysis detect->image end End image->end

Caption: General workflow for Western blot analysis.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent FLT3 Western Blots start Inconsistent FLT3 Degradation Results q1 Are there multiple bands for FLT3? start->q1 a1_yes Likely glycosylated forms (130/160 kDa). Consider deglycosylation experiment. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the p-FLT3 signal weak or absent? a1_yes->q2 a1_no->q2 a2_yes Use phosphatase inhibitors. Optimize Ab & blocking (BSA). Use sensitive substrate. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the total FLT3 signal weak? a2_yes->q3 a2_no->q3 a3_yes Increase protein load. Optimize Ab dilution. Check protein transfer efficiency. q3->a3_yes Yes a3_no Check for high background. q3->a3_no No q4 Is background high? a3_yes->q4 a3_no->q4 a4_yes Optimize blocking/washing steps. Titrate antibody concentrations. Ensure membrane does not dry out. q4->a4_yes Yes a4_no Review entire protocol for deviations. q4->a4_no No

Caption: Troubleshooting logic for inconsistent FLT3 Western blots.

References

Enhancing the cell permeability of PROTACs derived from Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enhancing the cell permeability of PROTACs derived from Desmorpholinyl Quizartinib-PEG2-COOH

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized from this compound.

Frequently Asked Questions (FAQs)

Q1: My PROTAC, derived from this compound, shows potent biochemical binding to FLT3 but weak or no degradation activity in cellular assays. Is this a permeability issue?

A: Yes, a significant discrepancy between biochemical potency and cellular activity is often a primary indicator of poor cell permeability.[1] PROTACs are large molecules, frequently exceeding a molecular weight of 800 Da, which places them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2] This high molecular weight, combined with a large polar surface area (PSA), can severely limit a compound's ability to passively diffuse across the cell membrane.[3] Even with high binding affinity to the target protein (FLT3) and an E3 ligase, the PROTAC cannot induce degradation if it fails to achieve a sufficient intracellular concentration.[1]

Q2: What specific features of my PROTAC, which uses a this compound linker-ligand, might be contributing to poor cell permeability?

A: The Desmorpholinyl Quizartinib warhead targets FLT3, while the PEG2-COOH component serves as a linker for conjugation to an E3 ligase ligand.[4][5] Several factors inherent to this structure can affect permeability:

  • High Molecular Weight: The combined size of the Quizartinib-derived ligand, the PEG linker, and the E3 ligase ligand results in a large molecule, which inherently faces challenges crossing the lipid bilayer.[6][7]

  • Flexible PEG Linker: While polyethylene (B3416737) glycol (PEG) linkers can improve solubility, they are also highly flexible and can adopt extended, polar conformations in aqueous environments, which are not favorable for membrane transit.[6] However, some studies suggest that PEG linkers can also form folded, more compact conformations that shield polar groups, a "chameleonic" behavior that may aid permeability.[6][8]

  • Polarity and Hydrogen Bond Donors: The carboxylic acid (-COOH) group on the linker and other polar moieties contribute to the overall polarity and the number of hydrogen bond donors (HBDs).[9] A high HBD count is known to negatively impact membrane permeability.

Q3: What are the first steps I should take to experimentally assess the permeability of my PROTAC?

A: The initial step is to quantify its ability to cross a membrane. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[2][10]

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening.[10][11]

  • Caco-2 Assay: This cell-based assay uses a monolayer of human intestinal cells, which provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.[2][10]

Q4: How can I improve the cell permeability of my Quizartinib-based PROTAC through structural modifications?

A: Rational design and structural modification are key strategies. Since the warhead (Quizartinib derivative) and the E3 ligase ligand are often fixed to maintain binding affinity, the linker is the most common site for optimization.[12]

  • Linker Composition: Consider replacing the flexible PEG linker with more rigid alkyl or phenyl chains, which can improve permeability.[13] Introducing cyclic elements like piperazine (B1678402) or piperidine (B6355638) into the linker can also enhance rigidity and cell permeability.[2][3]

  • Reduce Hydrogen Bond Donors: Replacing amide bonds within the linker with esters can reduce the number of HBDs and the polar surface area, which is a known strategy for improving permeability.[2][9]

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can encourage it to adopt a more compact, "ball-like" conformation. This reduces the exposed polar surface area and can facilitate passage across the cell membrane.[13][14]

  • Prodrug Strategy: A polar group on the PROTAC can be temporarily masked with a lipophilic group that is later cleaved by intracellular enzymes. This prodrug approach can significantly enhance cell entry.[2][13]

Troubleshooting Guide for Low Cellular Activity

If you are observing low target degradation, follow this workflow to diagnose and address the potential issue of poor cell permeability.

G cluster_0 start Problem: Low or No Target Degradation in Cellular Assay q1 Is biochemical binding to Target (FLT3) and E3 Ligase confirmed? start->q1 sol_q1_no Action: Confirm binding using biophysical assays (e.g., SPR, BRET). q1->sol_q1_no No cause1 Possible Cause 1: Poor Cell Permeability q1->cause1 Yes sol1 Action: Quantify permeability using PAMPA and/or Caco-2 assays. cause1->sol1 cause2 Possible Cause 2: Active Cellular Efflux sol1->cause2 sol2 Action: Determine efflux ratio from bidirectional Caco-2 assay. cause2->sol2 cause3 Possible Cause 3: PROTAC Instability sol2->cause3 sol3 Action: Assess stability in cell media and cell lysate via LC-MS/MS. cause3->sol3 optimize Optimization Strategy: Rational PROTAC Redesign (Linker Modification, Prodrug, etc.) sol3->optimize

Caption: Troubleshooting workflow for diagnosing poor PROTAC cellular activity.

Quantitative Data Summary

The apparent permeability coefficient (Papp), measured in assays like PAMPA and Caco-2, is a key metric. The following table provides a general classification of permeability based on typical Papp values.

Permeability ClassificationPapp (x 10⁻⁶ cm/s) in Caco-2General Compound Class Examples
High > 10Most orally bioavailable small-molecule drugs
Moderate 1 - 10Some small-molecule drugs, select peptides
Low < 1Many peptides and most PROTACs[2][9]
Very Low / Impermeable < 0.1PROTACs with unfavorable properties[9]

Table 1: General classification of compound permeability based on Caco-2 assay results.

The table below contrasts the features of the two primary permeability assays.

FeaturePAMPACaco-2 Assay
Assay Type Cell-FreeCell-Based[10]
Mechanism Measured Passive Diffusion Only[11]Passive Diffusion, Active Transport, Efflux[2]
Throughput HighLow to Medium
Cost LowHigh
Biological Relevance Low (predicts passive transit)High (mimics intestinal epithelium)[11]
Typical Use Case Early-stage screeningLead optimization, mechanistic studies

Table 2: Comparison of PAMPA and Caco-2 permeability assays.

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.[10]

Materials:

  • PAMPA plate system (96-well format with a donor plate and an acceptor plate separated by a lipid-infused microfilter)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (one high-perm, one low-perm)

  • LC-MS/MS for sample analysis

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to a final concentration (e.g., 10 µM).

  • Add Donor Solutions: Add 200 µL of the compound solutions to the wells of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating the PAMPA sandwich. Incubate at room temperature for a defined period (e.g., 4-16 hours) with no shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

G cluster_0 PAMPA Workflow prep_acceptor 1. Prepare Acceptor Plate (Add PBS) assemble 5. Assemble Sandwich Plate (Donor on Acceptor) prep_acceptor->assemble coat_donor 2. Coat Donor Plate Filter (Add Lipid Solution) add_donor 4. Add Compound to Donor Plate coat_donor->add_donor prep_donor 3. Prepare Compound Solutions (PROTAC in PBS) prep_donor->add_donor add_donor->assemble incubate 6. Incubate (Room Temperature, 4-16h) assemble->incubate sample 7. Collect Samples (Donor & Acceptor Wells) incubate->sample analyze 8. Analyze Concentration (LC-MS/MS) sample->analyze calculate 9. Calculate Permeability (Pe) analyze->calculate

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a live cell monolayer.[11]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test PROTAC and control compounds

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the flux of Lucifer yellow. Only use inserts with low Lucifer yellow leakage (<1%).

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer on both the apical (top) and basolateral (bottom) sides.

  • Apical to Basolateral (A→B) Transport:

    • Add the test PROTAC solution (e.g., 10 µM in transport buffer) to the apical side (donor compartment).

    • Add fresh transport buffer to the basolateral side (receiver compartment).

  • Basolateral to Apical (B→A) Transport (for efflux):

    • Add the test PROTAC solution to the basolateral side (donor compartment).

    • Add fresh transport buffer to the apical side (receiver compartment).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.

  • Analysis and Calculation:

    • Quantify the PROTAC concentration in all samples via LC-MS/MS.

    • Calculate the Papp values for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the PROTAC is a substrate for active efflux transporters.

PROTAC Mechanism of Action Overview

Understanding the complete pathway is crucial for troubleshooting. Poor permeability prevents the very first step of this intracellular process.

G PROTAC Mechanism of Action cluster_cell Intracellular Space PROTAC PROTAC PROTAC_in PROTAC PROTAC->PROTAC_in Cell Permeation (Critical Step) POI Target Protein (POI) e.g., FLT3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation PROTAC_in->Ternary

Caption: Overview of the PROTAC mechanism of action, highlighting cell permeation.

References

Validation & Comparative

A Comparative Guide to FLT3 Ligands for PROTACs: Featuring Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Desmorpholinyl Quizartinib-PEG2-COOH as a ligand for FMS-like tyrosine kinase 3 (FLT3) Proteolysis Targeting Chimeras (PROTACs) against other notable FLT3 ligands. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate informed decisions in the development of novel therapeutics for diseases such as Acute Myeloid Leukemia (AML).

Introduction to FLT3 and PROTAC-Mediated Degradation

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis due to the constitutive activation of downstream signaling pathways that promote cancer cell growth.[2]

PROTACs are innovative heterobifunctional molecules that offer a therapeutic alternative to traditional enzyme inhibition.[1] They function by co-opting the cell's native ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (e.g., FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This catalytic, event-driven mechanism allows a single PROTAC molecule to facilitate the degradation of multiple target protein molecules.[3]

Mechanism of Action: From Inhibition to Degradation

Conventional FLT3 inhibitors, such as Quizartinib, function by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby preventing its autophosphorylation and the activation of downstream signaling pathways like STAT5, MAPK, and AKT.[2] In contrast, FLT3 PROTACs, including those synthesized from this compound, not only block this signaling but also lead to the complete elimination of the FLT3 protein. This approach may offer a more sustained and profound therapeutic effect and could potentially overcome resistance mechanisms associated with inhibitor binding.[2]

Herein, we compare the performance of PROTACs derived from this compound with those utilizing other FLT3 inhibitors as targeting ligands.

Visualizing the Molecular Processes

To better understand the biological context and mechanisms discussed, the following diagrams illustrate the FLT3 signaling pathway and the general mechanism of action for a PROTAC.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Binding & Dimerization

Figure 1: FLT3 Signaling Pathway.

PROTAC_Mechanism PROTAC PROTAC FLT3 FLT3 Protein PROTAC->FLT3 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (FLT3-PROTAC-E3) FLT3->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ub_FLT3 Ubiquitinated FLT3 Ubiquitin->Ub_FLT3 Tags FLT3 Proteasome Proteasome Ub_FLT3->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_validation Mechanism Validation Cell_Culture AML Cell Culture (e.g., MV4-11, MOLM-13) PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Degradation_Assay Western Blot for FLT3 Degradation (DC50, Dmax) PROTAC_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT) (IC50) PROTAC_Treatment->Viability_Assay Ternary_Complex_Assay Biophysical Assays for Ternary Complex Formation (e.g., SPR, ITC) PROTAC_Treatment->Ternary_Complex_Assay Proteasome_Inhibition Proteasome Inhibitor Rescue (e.g., MG132) Degradation_Assay->Proteasome_Inhibition E3_Ligase_Dependence E3 Ligase Ligand Competition Degradation_Assay->E3_Ligase_Dependence Co_IP Co-Immunoprecipitation (FLT3 & E3 Ligase) Ternary_Complex_Assay->Co_IP

References

Confirming FLT3 Degradation Selectivity: A Comparative Guide to Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted protein degradation (TPD) as a therapeutic modality offers a powerful alternative to traditional enzyme inhibition, particularly for challenging drug targets like FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a major driver of acute myeloid leukemia (AML), making it a critical therapeutic target.[1][2][3] Unlike inhibitors, which simply block a protein's function, degraders such as Proteolysis-Targeting Chimeras (PROTACs) are designed to eliminate the target protein entirely.[4][5] This guide provides a comprehensive comparison of quantitative mass spectrometry with traditional methods for confirming the selective degradation of FLT3, supported by experimental protocols and data.

Confirming that a degrader is both potent and selective is paramount. While traditional methods like Western blotting can confirm the disappearance of the target protein, they are low-throughput and cannot provide a global, unbiased view of a degrader's specificity.[6] Quantitative mass spectrometry-based proteomics has become the gold standard for this application, offering a proteome-wide assessment of a compound's effects and revealing potential off-target liabilities.[1][7][8]

Mechanism of Action: FLT3 Inhibition vs. Degradation

Traditional FLT3 inhibitors work by binding to the kinase's active site, preventing the phosphorylation and activation of downstream signaling pathways. PROTACs, however, are bifunctional molecules that induce the formation of a ternary complex between FLT3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FLT3 by the proteasome.[4][9]

Figure 1. Comparison of FLT3 Inhibitor and Degrader Mechanisms cluster_inhibitor Traditional Inhibition cluster_degrader Targeted Degradation (PROTAC) FLT3_I FLT3 Downstream_I Downstream Signaling (STAT5, AKT, ERK) FLT3_I->Downstream_I Blocked BLOCKED Inhibitor Inhibitor Inhibitor->FLT3_I Binds Active Site ATP_I ATP ATP_I->FLT3_I FLT3_D FLT3 Proteasome Proteasome FLT3_D->Proteasome Recognition PROTAC PROTAC PROTAC->FLT3_D Binds FLT3 E3 E3 Ligase (e.g., Cereblon) PROTAC->E3 Recruits E3 Ub Ubiquitin E3->Ub Ub->FLT3_D Ubiquitination Degraded DEGRADED Proteasome->Degraded Degradation

Figure 1. Comparison of FLT3 Inhibitor and Degrader Mechanisms

Data Presentation: Assessing Selectivity

The primary advantage of quantitative mass spectrometry is its ability to survey thousands of proteins simultaneously, providing a global "fingerprint" of a degrader's activity. This allows for the direct assessment of selectivity across the kinome and the broader proteome.

Table 1: Quantitative Proteomics Data for a Hypothetical FLT3 Degrader (FLT3-PROTAC-X)

This table illustrates representative data from a Tandem Mass Tag (TMT) mass spectrometry experiment in MOLM-14 cells (FLT3-ITD positive) treated with 100 nM of a hypothetical FLT3 degrader for 4 hours. Values represent the percentage of protein remaining compared to a vehicle control.

Protein TargetKinase Family% Protein Remaining (vs. Vehicle)Selectivity Notes
FLT3 Receptor Tyrosine Kinase<10% On-target degradation
BTKTec Family Kinase95%Minimal off-target effect
AURKAAurora Kinase98%Minimal off-target effect
CDK4Cyclin-Dependent Kinase>99%No significant degradation
CDK6Cyclin-Dependent Kinase>99%No significant degradation
ABL1Tyrosine Kinase97%Minimal off-target effect
c-KITReceptor Tyrosine Kinase92%Structurally related kinase, slight degradation observed
PDGFRBReceptor Tyrosine Kinase96%Minimal off-target effect

Data is hypothetical, modeled after findings in chemoproteomic studies that use multi-kinase degraders to map the degradable kinome.[1][10]

Table 2: Comparison of Analytical Methods for Degradation Analysis
FeatureQuantitative Mass Spectrometry (TMT/DIA)Western Blotting
Throughput High (thousands of proteins per run)[7]Low (one protein per blot)[6]
Bias Unbiased, global proteome coverageBiased, requires a specific antibody for a pre-selected target
Quantification Highly quantitative across a wide dynamic rangeSemi-quantitative, limited linear range
Selectivity Profile Comprehensive on- and off-target analysis[1]Cannot assess off-target effects
Sensitivity High, capable of detecting low-abundance proteinsVariable, dependent on antibody quality
Cost & Complexity High initial instrument cost, complex data analysisLower equipment cost, simpler procedure[6]
Validation Use Primary screening and selectivity profilingOrthogonal validation of specific mass spectrometry hits[6]

Visualizing the Biology and Workflow

Understanding the biological context and the experimental process is crucial for interpreting selectivity data.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream pathways critical for cell survival and proliferation, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[3][11] Degrading FLT3 effectively shuts down all these pro-survival signals.

FLT3_Signaling Figure 2. Simplified FLT3 Signaling Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds & Dimerizes P P FLT3->P Autophosphorylation RAS RAS/RAF/MEK P->RAS PI3K PI3K P->PI3K STAT5 STAT5 P->STAT5 ERK ERK RAS->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT5->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2. Simplified FLT3 Signaling Pathway
Quantitative Proteomics Workflow

The workflow for a TMT-based quantitative proteomics experiment involves several key steps, from sample preparation to data analysis, to identify and quantify changes across the proteome.

Proteomics_Workflow Figure 3. TMT Quantitative Mass Spectrometry Workflow start AML Cells (e.g., MOLM-14) treat Treat with FLT3 Degrader vs. Vehicle (DMSO) start->treat lyse Cell Lysis & Protein Extraction treat->lyse digest Protein Digestion (Trypsin) lyse->digest label Peptide Labeling (Isobaric TMT Tags) digest->label combine Combine Labeled Samples label->combine lc Liquid Chromatography (LC) (Peptide Fractionation) combine->lc ms Tandem Mass Spectrometry (LC-MS/MS) lc->ms data Data Analysis: Peptide ID & Quantification ms->data results Generate Protein Abundance Ratios (Degrader vs. Vehicle) data->results

References

A Head-to-Head Battle in AML Therapy: Quizartinib Inhibitor vs. Quizartinib-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. While the potent FLT3 inhibitor Quizartinib (B1680412) has shown significant clinical efficacy, a new challenger has emerged: Quizartinib-based Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparative analysis of the efficacy of these two therapeutic modalities, supported by preclinical experimental data.

At its core, the comparison between a Quizartinib inhibitor and a Quizartinib-based PROTAC is a tale of two distinct mechanisms of action. Quizartinib, a small molecule inhibitor, functions by competitively binding to the ATP-binding pocket of the FLT3 receptor, thereby blocking its downstream signaling pathways that are crucial for the proliferation of leukemic cells.[1] In contrast, a Quizartinib-based PROTAC is a heterobifunctional molecule that not only binds to the FLT3 protein but also recruits an E3 ubiquitin ligase.[1][2] This proximity-induced ubiquitination marks the FLT3 protein for degradation by the proteasome, leading to its complete elimination from the cell.[1] This fundamental difference in their approach—inhibition versus degradation—underpins the comparative efficacy and potential advantages of PROTACs.

Quantitative Efficacy: A Tale of Two Potencies

The in vitro and in vivo data highlight the differing pharmacological profiles of Quizartinib and its PROTAC counterparts. While Quizartinib demonstrates potent inhibition of cell proliferation at low nanomolar concentrations, Quizartinib-based PROTACs showcase the ability to induce potent degradation of the target protein, which can translate to profound and sustained antitumor effects.

In Vitro Anti-proliferative and Degradation Activity

The following table summarizes the in vitro activity of Quizartinib and a representative Quizartinib-based PROTAC, "A20" (also referred to as PROTAC FLT-3 degrader 4), in FLT3-ITD positive AML cell lines.

CompoundCell LineMutation StatusIC50 (nM)DC50 (nM)Dmax (%)Citation
QuizartinibMV4-11FLT3-ITD1.1--[3]
QuizartinibMOLM-13FLT3-ITD0.89--
PROTAC A20 MV4-11 FLT3-ITD 39.9 7.4 >90 [4]
PROTAC A20 MOLM-13 FLT3-ITD 169.9 20.1 >90 [4]

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

In Vivo Anti-tumor Activity

Preclinical xenograft models provide crucial insights into the in vivo efficacy of these compounds. The data below compares the anti-tumor activity of Quizartinib and the Quizartinib-based PROTAC A20 in an MV4-11 AML xenograft model.

CompoundDosing and AdministrationXenograft ModelKey FindingsCitation
Quizartinib10 mg/kg, oral, dailyMV4-11 (subcutaneous)Significant tumor growth inhibition
PROTAC A20 5 mg/kg, oral, daily MV4-11 (subcutaneous) Tumor regression (TGI = 97.5%) [4]
PROTAC A20 10 mg/kg, oral, daily MV4-11 (subcutaneous) Complete tumor regression [4]

TGI: Tumor Growth Inhibition.

Pharmacokinetic Profiles: A Glimpse into Drug Behavior

While a direct head-to-head pharmacokinetic comparison in the same preclinical species is not available, the following tables summarize the available data for Quizartinib in humans and the PROTAC A20 in rats, offering a preliminary look at their systemic exposure and clearance.

Pharmacokinetics of Quizartinib (Human Data)
ParameterValueCitation
Cmax (35.4 mg daily)140 ng/mL
AUC0-24h (35.4 mg daily)2,680 ng·h/mL
Protein Binding>99%
MetabolismPrimarily via CYP3A4/5[1]
Active MetaboliteAC886[1]
Pharmacokinetics of PROTAC A20 (Rat Data)
ParameterValue (10 mg/kg, oral)Citation
Cmax1013 ng/mL[4]
AUC0-t13,382 ng·h/mL[4]
T1/28.01 h[4]
Oral Bioavailability (F)53.0%[4]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of the presented data.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells per well.[1]

  • Compound Treatment: Cells are treated with serial dilutions of Quizartinib or the Quizartinib-based PROTAC for 72 hours.[1]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. IC50 values are calculated from the dose-response curves.

Western Blotting for FLT3 Degradation
  • Cell Treatment: AML cells are treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against FLT3 and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an ECL substrate and an imaging system. Densitometry is used to quantify protein levels to determine DC50 and Dmax.

In Vivo AML Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or BALB/c nude) are used.[5]

  • Cell Implantation: A predetermined number of AML cells (e.g., 5 x 10⁶ MV4-11 cells) are injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: Quizartinib, the PROTAC, or a vehicle control is administered orally once daily for a specified period (e.g., 14-28 days).[4][6]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.

  • Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated. In some studies, survival is monitored as a primary endpoint.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the FLT3 signaling pathway, the comparative mechanisms of action, and a typical experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway in AML.

Mechanism_Comparison cluster_inhibitor Quizartinib (Inhibitor) cluster_protac Quizartinib-based PROTAC Quizartinib Quizartinib FLT3_Inhib FLT3 Quizartinib->FLT3_Inhib Binds to ATP Pocket Signaling_Inhib Signaling Blocked FLT3_Inhib->Signaling_Inhib PROTAC PROTAC FLT3_PROTAC FLT3 PROTAC->FLT3_PROTAC Binds to FLT3 E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ubiquitination Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation FLT3 Degraded Proteasome->Degradation

Quizartinib Inhibition vs. PROTAC-mediated Degradation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture AML Cell Culture (MV4-11, MOLM-13) Treatment Treat with Quizartinib or PROTAC Cell_Culture->Treatment Viability_Assay Cell Viability Assay (IC50) Treatment->Viability_Assay Western_Blot Western Blot (DC50, Dmax) Treatment->Western_Blot Xenograft Establish AML Xenograft Model Viability_Assay->Xenograft Proceed to In Vivo Western_Blot->Xenograft Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Dosing Oral Dosing with Quizartinib or PROTAC Randomization->Dosing Monitoring Monitor Tumor Growth & Body Weight Dosing->Monitoring Efficacy Evaluate Anti-tumor Efficacy (TGI) Monitoring->Efficacy

Workflow for Comparative Efficacy Analysis.

References

A Head-to-Head Study of Linkers in Quizartinib-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising strategy to overcome the limitations of traditional kinase inhibitors. By hijacking the body's own ubiquitin-proteasome system, PROTACs can induce the degradation of target proteins, offering a powerful alternative to simple inhibition. Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, has been a focal point for the development of novel PROTACs targeting acute myeloid leukemia (AML). A critical component in the design of these bifunctional molecules is the linker, which connects the Quizartinib warhead to an E3 ligase ligand. The composition, length, and attachment point of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.

This guide provides a comparative analysis of different linker strategies employed in the design of Quizartinib-based PROTACs, summarizing key experimental data to inform future drug development efforts.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a crucial determinant of the ternary complex formation between the target protein (FLT3), the PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation. Variations in linker length and composition can significantly impact the stability and conformation of this ternary complex, thereby affecting the potency (DC50) and maximal degradation (Dmax) of the PROTAC.

Comparative Analysis of Quizartinib-Based PROTACs

Several research groups have explored different linker designs for Quizartinib-based PROTACs, primarily targeting either the CRBN or VHL E3 ligases. The following sections summarize the performance of representative PROTACs, highlighting the influence of their respective linkers.

CRBN-Recruiting PROTACs

One notable example is the PROTAC TL13-117 , which utilizes a polyethylene (B3416737) glycol (PEG) linker to connect a Quizartinib analog to a pomalidomide-based CRBN ligand.[1][2] In this design, the morpholine (B109124) ring of Quizartinib was replaced with a piperazine (B1678402) ring to provide an attachment point for the linker. While TL13-117 was shown to induce the degradation of FLT3, its antiproliferative effects were less potent than Quizartinib itself in MOLM-14 and MV4-11 cell lines. This suggests that while the linker enabled ternary complex formation and subsequent degradation, the overall cellular activity was not superior to the parent inhibitor.

Another CRBN-recruiting PROTAC, PF15 , was developed and demonstrated significant inhibition of FLT3-ITD-positive cells, inducing FLT3 degradation and downstream signaling pathway inhibition.[3]

VHL-Recruiting PROTACs

In contrast, a Quizartinib-based PROTAC developed by Burslem et al., which recruits the VHL E3 ligase, has shown enhanced antiproliferative activity and improved selectivity compared to the parent drug.[4] This VHL-recruiting PROTAC, referred to here as "Burslem PROTAC" , demonstrated potent, low nanomolar degradation of the FLT3-ITD mutant.[1][4] The enhanced efficacy of this PROTAC suggests that the specific linker and E3 ligase combination facilitated a more optimal ternary complex for FLT3 degradation.

Orally Bioavailable PROTACs

Recently, a novel, orally bioavailable FLT3-PROTAC degrader named A20 has been reported. While the specific linker details are proprietary, this development underscores the ongoing efforts to optimize linker properties not only for degradation efficacy but also for favorable pharmacokinetic profiles.[5]

Data Presentation: Performance of Quizartinib-Based PROTACs

The following table summarizes the available data for different Quizartinib-based PROTACs, allowing for a direct comparison of their biological activities.

PROTAC NameE3 Ligase LigandLinker Type (if specified)Key Performance MetricsReference
TL13-117 Pomalidomide (CRBN)PEGLess potent antiproliferative effect than Quizartinib in MOLM-14 and MV4-11 cells.
Burslem PROTAC VHL LigandNot specifiedInduces degradation of FLT3-ITD at low nM concentrations; more potent antiproliferative activity and fewer off-target kinases than Quizartinib.[4]
PF15 Not specifiedNot specifiedSignificantly inhibited the proliferation of FLT3-ITD-positive cells and induced FLT3 degradation.[3]
A20 Not specifiedNot specifiedOrally bioavailable; potent FLT3-ITD degrader.[5]

Experimental Protocols

The evaluation of PROTAC efficacy relies on a set of standardized cellular and biochemical assays. Below are detailed methodologies for key experiments cited in the development of Quizartinib-based PROTACs.

Western Blotting for FLT3 Degradation

This assay is fundamental to quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: AML cell lines (e.g., MV4-11, MOLM-14) are cultured in appropriate media. Cells are seeded and treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for FLT3. A loading control antibody (e.g., GAPDH or β-actin) is also used to normalize protein levels. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the band intensities, and FLT3 levels are normalized to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the PROTAC on the proliferation and viability of cancer cells.

  • Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of the PROTAC or Quizartinib for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then solubilized.

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added to measure ATP levels, which correlate with cell viability.

  • Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

  • Data Analysis: The results are plotted as cell viability versus compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental processes involved, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_inhibition Inhibition cluster_degradation Degradation FLT3 FLT3 Receptor Proteasome Proteasome FLT3->Proteasome Degradation Downstream Signaling\n(STAT5, MAPK, AKT) Downstream Signaling (STAT5, MAPK, AKT) FLT3->Downstream Signaling\n(STAT5, MAPK, AKT) Activation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Kinase Activity PROTAC Quizartinib-PROTAC PROTAC->FLT3 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->FLT3

Caption: Mechanism of action of Quizartinib vs. Quizartinib-based PROTACs.

PROTAC_Workflow start Start: Design & Synthesis of Quizartinib-PROTACs with varied linkers cell_culture AML Cell Culture (e.g., MV4-11, MOLM-14) start->cell_culture treatment Treatment with PROTACs at various concentrations and time points cell_culture->treatment western_blot Western Blot Analysis (Measure FLT3 Degradation) Determine DC50 and Dmax treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 treatment->viability_assay data_analysis Comparative Data Analysis western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: Identify optimal linker strategy data_analysis->conclusion

Caption: Experimental workflow for comparing Quizartinib-based PROTACs.

Conclusion

The choice of linker is a critical parameter in the design of effective Quizartinib-based PROTACs. The available data, although not from a single systematic head-to-head study, suggests that both the E3 ligase recruited and the linker connecting it to the Quizartinib warhead play a synergistic role in determining the ultimate biological activity. While PEG linkers have been employed for CRBN-based PROTACs, the superior performance of the VHL-recruiting "Burslem PROTAC" highlights the importance of exploring a diverse chemical space for linkers and E3 ligase ligands. Future efforts in this area should focus on the systematic variation of linker length, composition, and rigidity to establish clear structure-activity relationships and to develop next-generation FLT3 degraders with enhanced potency, selectivity, and drug-like properties for the treatment of AML.

References

Selectivity in Focus: A Comparative Analysis of PROTACs from Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity and performance of PROTACs synthesized from Desmorpholinyl Quizartinib-PEG2-COOH against its parent compound, the potent FLT3 inhibitor Quizartinib. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of this novel protein degradation technology.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted therapy, moving from simple inhibition to induced degradation of target proteins. The conversion of a kinase inhibitor into a PROTAC can not only enhance its potency but also significantly improve its selectivity, thereby reducing off-target effects. This guide examines this principle through the lens of PROTACs derived from this compound, a key building block for creating potent FLT3 degraders.

Performance Comparison: Enhanced Selectivity and Potency

This compound serves as a crucial component for synthesizing "PROTAC FLT-3 degrader 1".[1][2] This PROTAC has demonstrated exceptional potency, inducing degradation of the FLT3 internal tandem duplication (ITD) mutant at low nanomolar concentrations, with a reported IC50 of 0.6 nM.[1][2]

A key advantage of converting Quizartinib into a PROTAC is the enhancement of its selectivity. While Quizartinib is a highly potent FLT3 inhibitor, it does exhibit activity against other kinases. In contrast, the resulting PROTAC inhibits fewer off-target kinases, suggesting a more favorable safety profile.[3]

The following tables summarize the available quantitative data for Quizartinib and the on-target potency of the this compound-derived PROTAC.

Table 1: Kinase Selectivity Profile of Quizartinib

KinaseDissociation Constant (Kd) (nM)
FLT3 <3
KIT16
DDR124
RET31
AXL44
MER56
TRKA62
TRKB71
TRKC80
CLK1110
CLK4120
TYRO3130
Data adapted from Isoyama, T., et al. (2020). Oncotarget, 11(11), 943–955.

Table 2: Anti-proliferative Activity of PROTAC FLT-3 degrader 1

CompoundCell LineTargetIC50 (nM)
PROTAC FLT-3 degrader 1MV4-11FLT3-ITD0.6
Data sourced from MedchemExpress and other suppliers citing Burslem, G. M., et al. (2018). J Am Chem Soc.

While a comprehensive head-to-head kinome scan of PROTAC FLT-3 degrader 1 against Quizartinib is not publicly available, the study by Burslem et al. explicitly states that the PROTAC inhibits fewer off-target kinases than the parent compound.[3] This improved selectivity, coupled with its picomolar potency in inducing FLT3 degradation, underscores the potential of this PROTAC as a more precise therapeutic agent.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).

Materials:

  • Purified recombinant kinases (e.g., FLT3 and a panel of off-target kinases)

  • Specific peptide substrates for each kinase

  • Test compounds (Quizartinib and PROTAC)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and its specific substrate to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km for each specific kinase.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Western Blot for FLT3 Degradation and Downstream Signaling

This method is used to quantify the amount of a specific protein in a sample and to assess the phosphorylation status of signaling proteins.

Materials:

  • Cell lines (e.g., MV4-11, MOLM-14)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK, anti-p-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with varying concentrations of the test compounds for the desired time.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control like β-actin to ensure equal protein loading.

Visualizing the Mechanism and Pathways

To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of the Quizartinib-based PROTAC, and a typical experimental workflow.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: The FLT3 signaling cascade, which promotes cell proliferation and survival.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC Quizartinib-PROTAC FLT3 FLT3 Protein PROTAC->FLT3 Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin Ub_FLT3 Ubiquitinated FLT3 Ub->Ub_FLT3 Proteasome Proteasome Ub_FLT3->Proteasome Degraded Degraded Peptides Proteasome->Degraded Experimental_Workflow Start Start Synthesis Synthesize PROTAC from This compound Start->Synthesis Kinase_Assay In Vitro Kinase Assay (Quizartinib vs. PROTAC) Synthesis->Kinase_Assay Cell_Culture Cell Culture (e.g., MV4-11) Synthesis->Cell_Culture Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Treatment Treat cells with Quizartinib or PROTAC Cell_Culture->Treatment Western_Blot Western Blot Analysis (FLT3, p-FLT3, p-STAT5, etc.) Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50 determination) Treatment->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

In Vivo Efficacy of FLT3 PROTACs Versus Second-Generation Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML) is rapidly evolving. While second-generation FLT3 inhibitors have demonstrated clinical efficacy, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality with the potential to overcome inhibitor resistance and induce a more durable response. This guide provides an objective comparison of the in vivo efficacy of FLT3 PROTACs and second-generation FLT3 inhibitors, supported by available preclinical data and detailed experimental methodologies.

Executive Summary

Second-generation FLT3 inhibitors, such as gilteritinib (B612023) and quizartinib (B1680412), function by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[1][2] In contrast, FLT3 PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the FLT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This event-driven mechanism not only inhibits FLT3 signaling but eliminates the entire protein, which may offer a more sustained therapeutic effect and a strategy to overcome resistance mechanisms associated with inhibitor binding.[1]

Preclinical studies suggest that FLT3 PROTACs hold significant promise. For instance, the orally bioavailable FLT3-PROTAC degrader, A20, has been shown to induce complete tumor regression in subcutaneous AML xenograft models and significantly prolong the survival of mice in systemic AML xenograft models.[1][3] Another PROTAC, Z29, has demonstrated significant tumor growth inhibition in vivo and a better safety profile concerning platelet toxicity compared to gilteritinib.[4] However, it is important to note that direct head-to-head in vivo studies with quantitative, side-by-side comparisons of the efficacy of a specific FLT3 PROTAC against a second-generation inhibitor in the same experimental setting are still emerging in the published literature.

This guide summarizes the available quantitative data, provides detailed experimental protocols for key in vivo studies, and presents visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the current preclinical landscape.

Data Presentation: Quantitative Comparison of In Vivo Efficacy

The following tables summarize the available quantitative data from in vivo preclinical studies for both second-generation FLT3 inhibitors and FLT3 PROTACs.

Table 1: In Vivo Efficacy of Second-Generation FLT3 Inhibitors

CompoundDosing and AdministrationXenograft ModelKey Findings
Gilteritinib 30 mg/kg, oralMOLM-13 (FLT3-ITD)97% tumor growth inhibition in mock cells; 95% tumor growth inhibition in FL-expressing cells.[5]
30 mg/kg, oralBa/F3 (FLT3-ITD)Potent antitumor effect.[5]
30 mg/kg, oralBa/F3 (FLT3-TKD-PM)Potent antitumor effect.[6]
Quizartinib 3 mg/kg, oralMOLM-13 (FLT3-ITD)96% tumor growth inhibition in mock cells; 66% tumor growth inhibition in FL-expressing cells.[5]
3 mg/kg, oralBa/F3 (FLT3-ITD)Potent antitumor effect.[5]
3 mg/kg, oralBa/F3 (FLT3-TKD-PM)Significantly diminished antitumor effect.[6]

Table 2: In Vivo Efficacy of FLT3 PROTACs

CompoundDosing and AdministrationXenograft ModelKey Findings
A20 Oral administration (dose not specified)Subcutaneous AML xenograftComplete tumor regression.[1][3]
Oral administration (dose not specified)Systemic AML xenograftComplete elimination of human leukemic cells and significantly prolonged survival.[1]
B3-2 Oral administration (dose not specified)MV-4-11 xenograftGood antitumor activity.[7]
Z29 30 mg/kgSubcutaneous xenograftSignificantly inhibited tumor growth.[4]
Not specifiedPatient-derived xenograft (PDX)Minimal impact on platelets compared to gilteritinib.[4]
Quizartinib-based VHL-recruiting PROTAC Not specifiedMV4-11 xenograft~60% decrease in FLT3 protein levels.[8]

Mandatory Visualization

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_downstream Downstream Signaling FLT3 FLT3 Receptor P P FLT3->P Autophosphorylation FL FLT3 Ligand (FL) FL->FLT3 Binding & Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P->PI3K_AKT_mTOR JAK_STAT5 JAK/STAT5 Pathway P->JAK_STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT5->Proliferation

Caption: FLT3 signaling pathway driving leukemic cell proliferation and survival in AML.

Experimental_Workflow In Vivo Efficacy Experimental Workflow start AML Cell Culture (e.g., MOLM-13, MV-4-11) injection Subcutaneous or Intravenous Injection into Immunodeficient Mice start->injection tumor_establishment Tumor Establishment (palpable tumors or leukemic engraftment) injection->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment Daily Dosing: - Vehicle Control - FLT3 Inhibitor - FLT3 PROTAC randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight - Survival treatment->monitoring endpoint Endpoint Analysis: - Tumor/Tissue Collection - Western Blot (FLT3 levels) - Immunohistochemistry monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis

Caption: A typical experimental workflow for in vivo efficacy studies in AML xenograft models.

MOA_Comparison Mechanism of Action: Inhibitor vs. PROTAC cluster_inhibitor Second-Generation Inhibitor cluster_protac FLT3 PROTAC inhibitor FLT3 Inhibitor (e.g., Gilteritinib) flt3_inhibited FLT3 Kinase (Inactive) inhibitor->flt3_inhibited Binds to ATP pocket no_signal No Downstream Signaling flt3_inhibited->no_signal Inhibits Signaling protac FLT3 PROTAC flt3_protac FLT3 Kinase protac->flt3_protac Binds to FLT3 e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Recruits E3 Ligase ternary_complex Ternary Complex (FLT3-PROTAC-E3) ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation FLT3 Degradation proteasome->degradation degradation->no_signal Eliminates Protein & Inhibits Signaling

Caption: A comparison of the mechanisms of action of FLT3 inhibitors and FLT3 PROTACs.

Experimental Protocols

1. Subcutaneous Xenograft Model for In Vivo Efficacy

  • Cell Lines: Human AML cell lines with FLT3 mutations (e.g., MOLM-13 for FLT3-ITD, MV-4-11 for FLT3-ITD).

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: A suspension of 5 x 10^6 AML cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • FLT3 Inhibitors (e.g., Gilteritinib): Administered orally (p.o.) once daily at a dose of 30 mg/kg, formulated in a vehicle such as 0.5% methylcellulose.

    • FLT3 PROTACs: Dosing and administration route (e.g., oral, intraperitoneal) are dependent on the specific PROTAC's pharmacokinetic properties. For example, Z29 has been administered at 30 mg/kg.

    • Vehicle Control: The formulation vehicle without the active compound is administered to the control group.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100%.

    • Body Weight: Monitored as an indicator of toxicity.

    • Survival: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised, and protein lysates prepared for Western blotting to assess the levels of total and phosphorylated FLT3 and downstream signaling proteins (e.g., STAT5, ERK).

2. Systemic (Disseminated) Xenograft Model for Survival Analysis

  • Cell Lines: As above, often transduced with a luciferase reporter gene for in vivo imaging.

  • Animals: As above.

  • Cell Implantation: 1 x 10^6 AML cells in 200 µL of PBS are injected intravenously (i.v.) via the tail vein.

  • Engraftment Monitoring: Leukemia engraftment and progression are monitored by bioluminescence imaging (BLI) or by flow cytometry analysis of peripheral blood for human CD45+ cells.

  • Treatment: Treatment is initiated a few days post-cell injection and administered as described above.

  • Efficacy Endpoints:

    • Overall Survival: Mice are monitored daily, and the primary endpoint is the time to morbidity or a predetermined endpoint (e.g., >20% body weight loss, hind limb paralysis). Survival data is plotted using Kaplan-Meier curves and analyzed using the log-rank test.

    • Leukemic Burden: Monitored by BLI signal intensity or the percentage of hCD45+ cells in the peripheral blood, bone marrow, and spleen at the study endpoint.

Conclusion

FLT3 PROTACs represent a promising therapeutic strategy for FLT3-mutated AML, with preclinical data suggesting the potential for potent and durable responses, as well as the ability to overcome some forms of inhibitor resistance. The mechanism of targeted protein degradation offers a distinct advantage over the occupancy-driven inhibition of second-generation FLT3 inhibitors. While the available in vivo data for PROTACs like A20 and Z29 are encouraging, further studies with direct, head-to-head comparisons against clinically approved second-generation inhibitors like gilteritinib and quizartinib in standardized in vivo models are needed to definitively establish their comparative efficacy and safety. The experimental protocols provided in this guide offer a framework for conducting such crucial comparative studies. As the field of targeted protein degradation matures, FLT3 PROTACs may emerge as a valuable addition to the therapeutic armamentarium for this challenging disease.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the proper disposal of Desmorpholinyl Quizartinib-PEG2-COOH, a compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for FLT-3 degradation.[1][2][3][4] Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

This compound, as a derivative of a potent kinase inhibitor, should be handled as a hazardous chemical waste.[5][6][7][8] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal protocols are based on established best practices for small molecule kinase inhibitors.[5][6][8] Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Double nitrile, chemical-resistant
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection A NIOSH-approved respirator may be necessary if generating dust or aerosols.

All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves the careful segregation, containment, and labeling of all waste streams. Never mix chemical waste with regular trash or biohazardous waste.[5]

Step 1: Waste Segregation

Properly segregate all waste at the point of generation into three distinct categories:

  • Solid Chemical Waste:

    • Unused/Expired Compound: Any excess or expired solid this compound.

    • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, pipette tips, vials, bench paper, and other disposable labware.[5][7]

  • Liquid Chemical Waste:

    • Contaminated Solutions: All solutions containing this compound, such as stock solutions (e.g., in DMSO), experimental buffers, and cell culture media.[5]

  • Sharps Waste:

    • Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with the compound.

Step 2: Waste Containment and Labeling

Proper containment is crucial to prevent leaks and ensure safe handling.

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof hazardous waste container with a secure lid.[7]

    • Ensure the container is compatible with the chemical nature of the waste.

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and shatter-resistant container.

    • Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should generally be collected separately.[5]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound " and its CAS Number: 2292116-14-2 .

    • List all contents, including solvents and their approximate concentrations.

Step 3: Storage and Disposal
  • Temporary Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. This area should have secondary containment to mitigate any potential leaks.[5]

  • EHS Pickup: Once a waste container is full, or the experiment is complete, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.[5][6]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [7]

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generation Waste Generation Point fume_hood->waste_generation solid_waste Solid Waste (Unused Compound, Contaminated Labware) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Buffers, Media) waste_generation->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Desmorpholinyl Quizartinib-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Desmorpholinyl Quizartinib-PEG2-COOH, a potent compound utilized in the development of targeted cancer therapies. All personnel must adhere to these procedures to mitigate exposure risks and ensure a safe laboratory environment.

This compound is a key component in the synthesis of proteolysis-targeting chimeras (PROTACs), specifically for degrading the FLT-3 protein, which is implicated in certain cancers.[1][2][3][4] Given its use in developing cytotoxic agents, this compound must be handled with the highest level of precaution, following protocols for potent and cytotoxic substances.[5][6][7][8]

Personal Protective Equipment (PPE) and Engineering Controls

The primary strategy for handling potent compounds like this compound is a combination of engineering controls and appropriate PPE.[7][9] Engineering controls are the first line of defense, with PPE serving as a crucial secondary barrier.[9]

Control LevelEngineering ControlsPersonal Protective Equipment (PPE)
Primary - Closed-system glassware and reactors- Glove box or isolator for all transfers and manipulations- Local exhaust ventilation (LEV) or fume hood- Negative pressure room for handling powders- Full-body disposable suit (e.g., Tyvek)[8]- Double gloves (nitrile)[6]- Powered Air-Purifying Respirator (PAPR) for powder handling[6][8]- Safety goggles or face shield[8]
Secondary - Restricted access to handling areas- Single-pass air flow in the laboratory[10]- Designated and clearly labeled work areas- Lab coat (worn over disposable suit)- Shoe covers

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling the compound, ensure all necessary engineering controls are operational and all required PPE is readily available. All personnel must be trained on the specific handling procedures for potent compounds.[7][11]

  • Weighing and Reconstitution:

    • Perform all weighing and reconstitution of the powdered compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[10]

    • Use dedicated equipment (spatulas, weigh boats, etc.) that is either disposable or can be decontaminated.

    • When dissolving the compound, add the solvent slowly to avoid aerosolization.

  • Experimental Use:

    • Conduct all experimental procedures involving the compound in a closed system whenever possible.[6]

    • Clearly label all containers with the compound's name and appropriate hazard warnings.

    • Work on a disposable, absorbent bench liner to contain any potential spills.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with the compound. A typical procedure involves an initial wash with a suitable detergent, followed by a rinse with water, and then a final rinse with 70% ethanol (B145695) or isopropanol.[5]

    • Carefully remove and dispose of all PPE as cytotoxic waste.[5]

Disposal Plan:

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[5][12][13]

  • Waste Segregation: At the point of generation, segregate waste into the following categories:

    • Sharps Waste: Needles, syringes, and glass vials should be placed in a designated, puncture-proof, and clearly labeled red sharps container.[11][12]

    • Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench liners, and other solid materials must be placed in a designated, leak-proof container lined with a red biohazard bag and labeled as cytotoxic waste.[13]

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[5]

  • Container Management:

    • Do not overfill waste containers; they should be sealed when approximately three-quarters full.[5]

    • Wipe the exterior of waste containers with a suitable decontaminating agent before removal from the work area.

  • Final Disposal:

    • Store sealed waste containers in a designated, secure area until they are collected by the institution's environmental health and safety (EHS) department for final disposal, which is typically incineration.[12]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls weigh Weighing and Reconstitution prep_eng->weigh experiment Experimental Use weigh->experiment decon Decontaminate Surfaces & Equipment experiment->decon doff_ppe Doff and Dispose of PPE decon->doff_ppe segregate Segregate Waste Streams (Sharps, Solid, Liquid) doff_ppe->segregate collect Package and Label for EHS Pickup segregate->collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。